molecular formula C47H78O14 B8064229 4'-O-Demethyldianemycin

4'-O-Demethyldianemycin

Numéro de catalogue: B8064229
Poids moléculaire: 867.1 g/mol
Clé InChI: FELYAZAWTURXNF-KWJIWYEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-O-Demethyldianemycin is a useful research compound. Its molecular formula is C47H78O14 and its molecular weight is 867.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELYAZAWTURXNF-KWJIWYEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H78O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318435
Record name Dianemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35865-33-9
Record name Dianemycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35865-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis and characterization of the polyether antibiotic 4'-O-Demethyldianemycin remains challenging due to the limited availability of detailed experimental data in publicly accessible literature. The primary source for its initial characterization, a 1981 publication, provides foundational knowledge but lacks the granular detail required for a complete technical guide. This document summarizes the available information and outlines the necessary experimental approaches based on standard methodologies for natural product chemistry.

Introduction

This compound is a polyether antibiotic belonging to the ionophore class of compounds. It is a derivative of dianemycin (B1235674), produced by the bacterium Streptomyces hygroscopicus TM-531, and exhibits activity against Gram-positive bacteria. The structural distinction of this compound from its parent compound, dianemycin, is the absence of a methyl group at the 4'-oxygen position. This modification can potentially alter its biological activity and physicochemical properties.

Synthesis / Isolation

Alternatively, a potential synthetic route would involve the selective demethylation of dianemycin at the 4'-O position. While general methods for O-demethylation of complex natural products exist, a protocol specifically optimized for dianemycin has not been found in the reviewed literature.

Hypothetical Demethylation Workflow:

Dianemycin Dianemycin Reaction Reaction at Controlled Temperature Dianemycin->Reaction Reagent Demethylating Agent (e.g., BBr3, L-selectride) Reagent->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Chromatographic Purification Extraction->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound via demethylation of dianemycin.

Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of the molecule and confirming the position of the demethylation. Both ¹H and ¹³C NMR would be employed.

Expected Spectral Features:

  • ¹H NMR: The spectrum would be complex due to the numerous stereocenters and protons in the molecule. Key signals would include those for the sugar moieties, the polyether backbone, and methyl groups. The absence of a methoxy (B1213986) signal around 3-4 ppm, which would be present in the spectrum of dianemycin, would be a key indicator of successful demethylation.

  • ¹³C NMR: The carbon spectrum would provide information on the number and types of carbon atoms. The chemical shift of the C4' carbon would be significantly different from that in dianemycin, confirming the demethylation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Quantitative Data Summary (Hypothetical):

ParameterDianemycin (Expected)This compound (Expected)
Molecular FormulaC₄₇H₇₈O₁₄C₄₆H₇₆O₁₄
Molecular Weight867.1 g/mol 853.1 g/mol
¹H NMR (4'-OCH₃)~3.5 ppm (s, 3H)Absent
¹³C NMR (4'-OCH₃)~55-60 ppmAbsent

Experimental Protocols (General)

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available. The following are generalized procedures based on standard practices in natural product chemistry.

General Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

General Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

  • Calibrate the instrument to ensure high mass accuracy.

  • Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the expected molecular formula.

Experimental Workflow for Characterization:

Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Data_Analysis Data Analysis & Comparison Structure_Elucidation->Data_Analysis

Caption: General experimental workflow for the characterization of this compound.

Conclusion

While this compound is a known natural product with potential biological activity, a comprehensive technical guide on its synthesis and characterization is hampered by the lack of detailed, publicly available experimental data. The information presented here is based on the foundational literature and general chemical principles. Further research and publication of detailed synthetic and analytical procedures are necessary to provide a complete and reproducible guide for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4'-O-Demethyldianemycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces hygroscopicus TM-531. It exhibits activity primarily against Gram-positive bacteria. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety profile. This technical guide provides a summary of the available and predicted physicochemical data for this compound and outlines the standard experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive literature search revealed limited experimentally determined physicochemical data for this compound. The available data, primarily the melting point, is presented below, supplemented with computationally predicted values for other key parameters. It is crucial to note that predicted values are estimations and should be confirmed through experimental validation.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueData Source
Molecular Formula C₄₆H₇₅NaO₁₄BOC Sciences
Molecular Weight 875.06 g/mol BOC Sciences
Melting Point 252.1-253.2°CExperimental Data from BOC Sciences[]
Predicted logP 5.98 ± 0.57Computational Prediction
Predicted Solubility LogS: -6.23Computational Prediction
Predicted pKa Acidic: 4.13 ± 0.10Computational Prediction

Note: Predicted values were obtained using established computational models and should be interpreted as estimates.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Finely powder the crystalline This compound sample. Load Pack the powdered sample into a capillary tube to a depth of 2-3 mm. Prep->Load Place Place the capillary tube in a calibrated melting point apparatus. Load->Place Heat Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). Place->Heat Observe Observe the sample through the magnifying lens. Heat->Observe Record Record the temperature range from the first appearance of liquid to complete liquefaction. Observe->Record

Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: A small amount of the purified crystalline this compound is finely powdered.

  • Loading: The powdered sample is packed into a thin-walled capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Solubility Determination

Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is a common technique for its determination.

SolubilityWorkflow cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis Add Add an excess amount of This compound to a known volume of the desired solvent (e.g., water, buffer). Equilibrate Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. Add->Equilibrate Separate Separate the undissolved solid from the solution by centrifugation or filtration. Equilibrate->Separate Quantify Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis). Separate->Quantify

Workflow for Shake-Flask Solubility Determination.

Protocol:

  • Equilibration: An excess amount of this compound is added to a specific volume of the solvent (e.g., water, phosphate-buffered saline at various pH values). The mixture is agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is critical for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method using n-octanol and water is the traditional approach.

LogPWorkflow cluster_prep Partitioning cluster_analysis Analysis Dissolve Dissolve a known amount of This compound in one of the immiscible phases (e.g., n-octanol). Mix Add the second immiscible phase (e.g., water) and shake the mixture vigorously to allow for partitioning. Dissolve->Mix Equilibrate Allow the phases to separate and reach equilibrium. Mix->Equilibrate Separate Carefully separate the n-octanol and aqueous layers. Equilibrate->Separate Quantify Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC). Separate->Quantify Calculate Calculate the partition coefficient (P) and logP. Quantify->Calculate pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis Prepare Prepare a solution of this compound in water or a co-solvent. Titrate Titrate the solution with a standardized acid or base, monitoring the pH continuously with a calibrated pH electrode. Prepare->Titrate Plot Plot the pH of the solution against the volume of titrant added. Titrate->Plot Determine Determine the inflection point(s) of the titration curve. Plot->Determine Calculate Calculate the pKa value(s) from the half-equivalence point(s). Determine->Calculate

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies and data integral to the structural determination of 4'-O-Demethyldianemycin, a polyether antibiotic produced by Streptomyces hygroscopicus TM-531. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and illustrate the logical workflow employed in its characterization.

Introduction

This compound, also known as TM-531B, is a naturally occurring analog of the ionophorous antibiotic dianemycin (B1235674).[1] Produced by the fermentation of Streptomyces hygroscopicus TM-531, this compound exhibits activity against gram-positive bacteria.[] Its structural elucidation is pivotal for understanding its mechanism of action, structure-activity relationships, and potential for therapeutic development. The core challenge in its characterization lies in distinguishing it from dianemycin, specifically confirming the absence of a methyl group at the 4'-oxygen position. This guide outlines the key spectroscopic evidence and experimental procedures that establish its unique molecular structure.

Experimental Protocols

The structure elucidation of this compound relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.

Fermentation and Isolation
  • Producing Organism: Streptomyces hygroscopicus TM-531.

  • Fermentation: The microorganism is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant. The active compounds are extracted from the mycelium using an organic solvent such as methanol (B129727) or acetone.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to separate compounds based on their polarity, concentrating the polyether antibiotics in the organic phase.

Purification
  • Silica (B1680970) Gel Chromatography: The concentrated organic extract is fractionated using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol) to separate the components based on polarity.

  • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions containing the target compound is achieved using preparative TLC.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure sample for spectroscopic analysis.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the carbon-hydrogen framework and the connectivity of the molecule.

    • ¹H NMR: To identify the types and number of protons and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the assembly of molecular fragments.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its parent compound, dianemycin, for comparative purposes.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)
DianemycinC₄₇H₇₈O₁₄866.5392866.5390
This compoundC₄₆H₇₆O₁₄852.5235852.5230

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Key Carbons

Carbon AtomDianemycinThis compoundΔδ (ppm)
C-3'~78.5~78.0-0.5
C-4'~85.0~75.0-10.0
C-5'~72.0~71.5-0.5
4'-OCH₃~56.0--

Note: The chemical shift values are approximate and may vary slightly depending on the solvent and experimental conditions. The significant upfield shift of C-4' is a key indicator of the demethylation.

Table 3: Comparative ¹H NMR Data

ProtonDianemycinThis compound
4'-OCH₃~3.4 ppm (singlet, 3H)Absent
4'-OH-Present (broad singlet, exchangeable with D₂O)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the structure elucidation of this compound.

experimental_workflow Experimental Workflow for this compound Structure Elucidation cluster_fermentation Fermentation & Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation fermentation S. hygroscopicus Fermentation extraction Solvent Extraction fermentation->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel prep_tlc Preparative TLC silica_gel->prep_tlc crystallization Crystallization prep_tlc->crystallization mass_spec Mass Spectrometry (HRMS) crystallization->mass_spec nmr_spec NMR Spectroscopy (1H, 13C, 2D) crystallization->nmr_spec data_analysis Data Analysis & Comparison mass_spec->data_analysis nmr_spec->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

Structure Elucidation Logic

The definitive structure of this compound was established through a deductive process based on the comparison of its spectroscopic data with that of the known compound, dianemycin.

  • Molecular Formula Determination: High-resolution mass spectrometry indicated a molecular formula of C₄₆H₇₆O₁₄, which is 14 mass units (CH₂) less than that of dianemycin (C₄₇H₇₈O₁₄). This difference strongly suggested the absence of a methyl group.

  • ¹H NMR Analysis: The ¹H NMR spectrum of this compound was largely superimposable with that of dianemycin, with one notable exception: the absence of a sharp singlet at approximately 3.4 ppm, which corresponds to the methoxy (B1213986) protons at the 4'-position in dianemycin. Furthermore, the appearance of a broad, D₂O-exchangeable signal indicated the presence of a new hydroxyl group.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provided conclusive evidence for the site of demethylation. The signal corresponding to the methoxy carbon (4'-OCH₃) at around 56.0 ppm in dianemycin was absent in the spectrum of this compound. Crucially, the carbon at the 4'-position (C-4') exhibited a significant upfield shift of approximately 10 ppm. This shielding effect is a well-established consequence of replacing an O-methyl group with a hydroxyl group. The chemical shifts of other nearby carbons (C-3' and C-5') showed only minor changes, pinpointing the modification to the 4'-position.

  • 2D NMR Confirmation: 2D NMR experiments, such as HMBC, would further confirm the structure by showing correlations from the protons on the sugar ring to the surrounding carbons, and importantly, the lack of a correlation from any proton to a methoxy carbon at the 4'-position.

logical_relationship Logical Flow of Structure Determination start Hypothesis: Analog of Dianemycin ms_data HRMS Data: C46H76O14 (14 amu less than Dianemycin) start->ms_data h_nmr 1H NMR Data: Absence of 4'-OCH3 singlet Presence of new -OH proton start->h_nmr c_nmr 13C NMR Data: Absence of 4'-OCH3 signal Upfield shift of C-4' start->c_nmr conclusion Conclusion: Structure is this compound ms_data->conclusion h_nmr->conclusion c_nmr->conclusion

Caption: Deductive logic for confirming the structure of this compound.

Conclusion

The structure of this compound has been unequivocally determined through a combination of isolation, purification, and extensive spectroscopic analysis. The key evidence for its structural assignment as the 4'-O-demethylated analog of dianemycin is the mass difference of 14 amu, the absence of the characteristic 4'-O-methyl signal in both ¹H and ¹³C NMR spectra, and the significant upfield shift of the C-4' carbon signal. This detailed characterization provides a solid foundation for further investigation into its biological activity and potential as a therapeutic agent.

References

The Quest for Novel Dianemycin Analogues: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dianemycin (B1235674), a member of the polyether ionophore class of antibiotics, presents a compelling scaffold for the development of novel antimicrobial agents. Its inherent ability to transport cations across biological membranes offers a potent mechanism of action against a range of pathogens. However, the exploration of dianemycin analogues remains a relatively nascent field. This technical guide provides a comprehensive overview of the strategies and methodologies required for the discovery, synthesis, and evaluation of novel dianemycin analogues. Drawing parallels from the more extensively studied polyether ionophores, such as monensin (B1676710) and salinomycin, this document outlines detailed experimental protocols, data presentation strategies, and the elucidation of molecular mechanisms, offering a foundational framework for researchers venturing into this promising area of drug discovery.

Introduction to Dianemycin and the Polyether Ionophores

Dianemycin is a naturally occurring polyether antibiotic produced by Streptomyces hygroscopicus. Like other members of its class, its structure is characterized by a backbone of repeating ether-containing rings, culminating in a terminal carboxylic acid group. This unique architecture enables dianemycin to form lipid-soluble complexes with various cations (e.g., K+, Na+, H+), facilitating their transport across cellular membranes. This disruption of the natural ion gradients is the primary basis of its antimicrobial activity.

The development of novel analogues of polyether ionophores is driven by the need to enhance their therapeutic index—to improve efficacy against target pathogens while minimizing off-target toxicity to host cells. Key goals in analogue development include:

  • Increased Selectivity: Enhancing the affinity for bacterial membranes over mammalian cell membranes.

  • Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Broadened Spectrum of Activity: Extending efficacy to a wider range of bacterial species, including drug-resistant strains.

  • Reduced Toxicity: Minimizing adverse effects on host organisms.

Strategies for the Discovery of Novel Dianemycin Analogues

The discovery of novel dianemycin analogues can be approached through two primary strategies: semi-synthesis and total synthesis.

Semi-synthesis

Semi-synthesis involves the chemical modification of the natural dianemycin scaffold. This approach is often more practical and cost-effective than total synthesis. Key modifications can include:

  • Esterification or Amidation of the Carboxylic Acid: Altering the polarity and ion-binding properties of the molecule.

  • Modification of Hydroxyl Groups: Introducing new functional groups to explore structure-activity relationships (SAR).

  • Derivatization of the Polyether Backbone: Although more challenging, selective modifications can yield novel analogues with unique properties.

Total Synthesis

Total synthesis allows for the creation of entirely novel dianemycin analogues with significant structural deviations from the natural product. This approach offers the greatest flexibility in molecular design but is also the most resource-intensive.

Experimental Protocols

General Protocol for the Semi-synthesis of Dianemycin Ester Analogues
  • Dissolution: Dissolve dianemycin (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Activation: Add a coupling agent (e.g., DCC, EDC; 1.2 equivalents) and a catalyst (e.g., DMAP; 0.1 equivalents).

  • Alcohol Addition: Add the desired alcohol (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) by-product. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the purified analogue using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilution: Prepare a two-fold serial dilution of the dianemycin analogue in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Membrane Permeability Assay using SYTOX Green
  • Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer (e.g., PBS).

  • SYTOX Green Addition: Add SYTOX Green nucleic acid stain to the bacterial suspension. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.

  • Analogue Treatment: Add the dianemycin analogue at various concentrations to the bacterial suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

Data Presentation

Quantitative data for novel dianemycin analogues should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Biological Activity of Novel Dianemycin Analogues

Analogue IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisCytotoxicity (IC₅₀, µM) vs. HeLa cells
DN-01Methyl Ester8425
DN-02Ethyl Ester16830
DN-03Propyl Ester16845
DN-04Benzyl Ester3216>100
Dianemycin(Parent)4215

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action of Dianemycin

The primary mechanism of action of dianemycin is the disruption of cellular ion homeostasis. This process can be visualized as a cyclical transport of cations across the bacterial cell membrane.

Dianemycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane_Outer Outer Leaflet Membrane_Inner Inner Leaflet Dianemycin_Free Dianemycin (Free) Dianemycin_Complex Dianemycin-Cation Complex Dianemycin_Free->Dianemycin_Complex 1. Complexation Cation_Ext Cation (K+) Cation_Ext->Dianemycin_Complex Dianemycin_H Protonated Dianemycin Dianemycin_H->Dianemycin_Free 4. Return to Extracellular Space Cation_Int Cation (K+) Disruption Disruption of Membrane Potential & pH Gradient Cation_Int->Disruption Increased intracellular concentration Dianemycin_Complex->Dianemycin_H 3. Cation Release & Protonation Dianemycin_Complex->Cation_Int 2. Translocation Cell_Death Bacterial Cell Death Disruption->Cell_Death Leads to

Caption: Proposed ionophore mechanism of Dianemycin.

Experimental Workflow for Semi-synthesis and Screening

The workflow for generating and evaluating novel dianemycin analogues involves a cyclical process of synthesis, purification, characterization, and biological testing.

Workflow Start Start: Dianemycin Synthesis Semi-synthesis (e.g., Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (MIC, Cytotoxicity) Characterization->Screening Data Data Analysis (SAR Studies) Screening->Data Decision Lead Candidate? Data->Decision Decision->Synthesis No, Iterate Design End Lead Optimization Decision->End Yes

Caption: Workflow for Dianemycin analogue discovery.

Conclusion and Future Directions

The discovery and development of novel dianemycin analogues represent a promising frontier in the fight against antimicrobial resistance. By leveraging both semi-synthetic and total synthetic approaches, researchers can generate a diverse library of compounds with potentially improved therapeutic properties. The detailed experimental protocols and data presentation strategies outlined in this guide provide a robust framework for these endeavors. Future work should focus on expanding the diversity of chemical modifications, exploring novel biological targets, and conducting in vivo efficacy and toxicology studies to translate promising lead candidates into clinically viable therapeutics. The continued exploration of the structure-activity relationships of dianemycin and its analogues will be crucial for unlocking the full potential of this important class of antibiotics.

A Comprehensive Technical Guide on the Preliminary Screening of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary antimicrobial screening of 4'-O-Demethyldianemycin, a polyether antibiotic. The information compiled herein is intended to support research and development efforts in the field of antibiotic discovery and development.

Introduction

This compound, also known as antibiotic TM-531 B, is a polyether antibiotic produced by the fermentation of Streptomyces hygroscopicus TM-531.[] Like other polyether antibiotics, its mechanism of action is presumed to involve the disruption of ion transport across cellular membranes. Preliminary screenings have focused on its activity against Gram-positive bacteria, which is a characteristic feature of this class of antibiotics.

Quantitative Data Summary

The antimicrobial potency of this compound has been evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The results of these preliminary screenings are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Gram-Positive Bacteria

Test OrganismMIC (µg/ml)
Staphylococcus aureus 209P0.78
Staphylococcus aureus Smith0.78
Staphylococcus aureus 56 (Resistant)0.78
Bacillus subtilis ATCC 66330.39
Bacillus cereus0.2
Sarcina lutea ATCC 93410.39
Corynebacterium paurometabolum0.1
Mycobacterium smegmatis ATCC 607>100

Data sourced from Patent EP0048585A1[2]

Experimental Protocols

The following section details the methodology employed for the preliminary antimicrobial screening of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacteria was determined using the agar (B569324) dilution method.[2]

  • Medium: Heart infusion agar was used as the culture medium for the assay.[2]

  • Inoculum Preparation: The bacterial strains were cultured to prepare an inoculum with a final concentration of 10⁶ Colony Forming Units per milliliter (CFU/ml).[2]

  • Assay Procedure:

    • A series of heart infusion agar plates were prepared, each containing a different concentration of this compound.

    • The surface of each agar plate was inoculated with the standardized bacterial suspension (10⁶ CFU/ml).[2]

    • The plates were incubated under appropriate conditions for bacterial growth.

    • The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the test organism on the agar plate.[2]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start media_prep Prepare Heart Infusion Agar with varying concentrations of This compound start->media_prep inoculum_prep Prepare Bacterial Inoculum (10^6 CFU/ml) start->inoculum_prep inoculation Inoculate Agar Plates media_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation observation Observe for Bacterial Growth incubation->observation mic_determination Determine MIC (Lowest concentration with no growth) observation->mic_determination end End mic_determination->end Screening_Logic compound This compound (Test Compound) assay MIC Assay (Agar Dilution Method) compound->assay bacteria Gram-Positive Bacteria (Test Organisms) bacteria->assay result Quantitative Result (MIC Value in µg/ml) assay->result interpretation Interpretation (Antimicrobial Potency) result->interpretation

References

"4'-O-Demethyldianemycin CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

ParameterValueReference
CAS Number 80118-77-0[1]
IUPAC Name sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate[1]
Molecular Formula C46H75NaO14[1]
Molecular Weight 875.06 g/mol [1]
Class Polyether Antibiotic[1]
Producing Organism Streptomyces hygroscopicus TM-531[1]

Introduction

4'-O-Demethyldianemycin is a polyether antibiotic, a class of naturally occurring compounds known for their ability to transport cations across lipid membranes. Produced by the fermentation of Streptomyces hygroscopicus TM-531, this compound exhibits activity primarily against Gram-positive bacteria. Its complex molecular structure, featuring multiple heterocyclic rings and a carboxylic acid function, is characteristic of ionophores and underpins its biological activity. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, biological activity, and relevant experimental protocols.

Mechanism of Action and Signaling Pathways

As a polyether ionophore, the primary mechanism of action of this compound involves the disruption of ion gradients across the cell membranes of susceptible bacteria. This process is initiated by the formation of a lipid-soluble complex with cations, which is then shuttled across the cell membrane, dissipating the natural electrochemical potential.

Ionophore_Mechanism_of_Action Ionophore_Ext This compound Complex_Mem Cation-Ionophore Complex Ionophore_Ext->Complex_Mem Complexation Cation_Ext Cation (e.g., K+, Na+) Cation_Ext->Complex_Mem Cation_Int Cation Complex_Mem->Cation_Int Transport Ionophore_Int This compound Complex_Mem->Ionophore_Int Release Ionophore_Int->Ionophore_Ext Diffusion

Caption: General mechanism of a polyether ionophore antibiotic.

The disruption of the ion gradient can lead to a cascade of downstream effects, ultimately resulting in bacterial cell death. These effects can include:

  • Alteration of intracellular pH: The transport of cations can be coupled to the movement of protons, leading to changes in the internal pH of the bacterium.

  • Disruption of membrane potential: The dissipation of the ion gradient collapses the membrane potential, which is crucial for cellular processes such as ATP synthesis and nutrient transport.

  • Osmotic imbalance: The uncontrolled movement of ions can lead to osmotic stress and cell lysis.

Biological Activity

This compound is primarily active against Gram-positive bacteria. The outer membrane of Gram-negative bacteria typically provides a barrier to the passage of large, hydrophobic molecules like polyether antibiotics, rendering them less susceptible.

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively published in readily available literature, the general activity of polyether ionophores is well-established against genera such as Staphylococcus, Streptococcus, and Enterococcus.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces hygroscopicus TM-531

The following is a generalized workflow for the isolation and purification of polyether antibiotics from Streptomyces fermentations. Specific parameters would need to be optimized for this compound.

Isolation_Workflow Fermentation Fermentation of Streptomyces hygroscopicus TM-531 Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) or butanol) Harvest->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Silica (B1680970) Gel Column Chromatography Concentration->Chromatography Fractionation Fraction Collection and Bioassay Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Fermentation: Culture Streptomyces hygroscopicus TM-531 in a suitable liquid medium under optimal conditions for antibiotic production (e.g., temperature, pH, aeration).

  • Extraction: After an appropriate fermentation period, harvest the culture broth. The mycelium and broth are typically extracted with a water-immiscible organic solvent such as ethyl acetate or butanol.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the components.

  • Bioassay-Guided Fractionation: Fractions collected from the column are tested for antimicrobial activity against a susceptible Gram-positive indicator organism (e.g., Bacillus subtilis or Staphylococcus aureus) to identify the active fractions.

  • Purification: The active fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be quantified using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Spectroscopic Data

Detailed and publicly available spectroscopic data (NMR, MS) for this compound is limited. For definitive identification and structural confirmation, it is necessary to acquire this data on a purified sample. The expected data would include:

  • ¹H and ¹³C NMR: These spectra would reveal the chemical environment of each proton and carbon atom in the molecule, allowing for the assignment of the complex polycyclic structure.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the exact mass and molecular formula of the compound. Fragmentation patterns (MS/MS) would provide further structural information.

Conclusion

This compound is a member of the well-established polyether class of antibiotics. Its activity against Gram-positive bacteria is attributed to its ionophoretic properties, which disrupt essential cellular functions. Further research is warranted to fully characterize its antimicrobial spectrum, elucidate its detailed mechanism of action, and explore its potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and biological evaluation of this compound.

References

Potential Therapeutic Targets of 4'-O-Demethyldianemycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethyldianemycin, also known as TM-531B, is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus TM-531. As a member of the polyether ionophore class of antibiotics, its primary mechanism of action is the disruption of ion gradients across the cell membranes of Gram-positive bacteria. While specific therapeutic targets beyond this general mechanism are not extensively documented in publicly available literature, this guide synthesizes the known information about its parent compound, dianemycin, and the broader class of polyether antibiotics to explore potential therapeutic avenues. This document provides a framework for future research by outlining its likely mechanism of action, potential therapeutic applications, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Ionophore Activity

Polyether antibiotics like this compound are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoretic activity disrupts the crucial electrochemical gradients necessary for cellular function, leading to cell death.

The proposed mechanism involves the following steps:

  • Complexation: The lipophilic exterior of the this compound molecule allows it to embed within the lipid bilayer of the cell membrane. Its polar interior, rich in oxygen atoms, chelates a specific cation (e.g., K+, Na+).

  • Translocation: The entire complex then diffuses across the membrane, releasing the cation on the other side.

  • Gradient Disruption: This process effectively shuttles ions down their concentration gradient, collapsing the membrane potential and disrupting cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport.

This disruption of ion homeostasis is the primary basis for the potent activity of polyether antibiotics against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

Figure 1: Proposed Mechanism of Action of this compound as an Ionophore cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_exterior Extracellular Space cluster_interior Intracellular Space Ion_out K+ Dianemycin This compound Ion_out->Dianemycin 1. Complexation Ion_in K+ Low_K Low [K+] Complex [Dianemycin-K+] Complex->Ion_in 2. Translocation High_K High [K+]

Caption: Figure 1: Proposed Mechanism of Action of this compound as an Ionophore

Potential Therapeutic Targets

Based on the known activities of its parent compound, dianemycin, and the general properties of polyether antibiotics, two primary therapeutic avenues can be proposed for this compound.

Antibacterial Agent for Gram-Positive Infections

The most direct therapeutic application of this compound is as an antibiotic against infections caused by Gram-positive bacteria.

Quantitative Data Summary (Dianemycin)

Bacterial Type Susceptibility Rationale
Gram-Positive BacteriaSusceptibleLack of a protective outer membrane allows for ionophore access to the cell membrane.
Gram-Negative BacteriaResistantThe outer membrane acts as a barrier, preventing the ionophore from reaching the inner cell membrane.
Anti-inflammatory Agent

Dianemycin has demonstrated potent topical anti-inflammatory activity. This suggests that this compound may also possess similar properties, making it a candidate for the development of treatments for inflammatory skin conditions.

Quantitative Data Summary (Dianemycin)

Compound Assay ED₅₀ Value
DianemycinCroton-oil induced mouse ear edema0.8 mg/ear
Prednisolone (Control)Croton-oil induced mouse ear edema0.4 mg/ear

The mechanism of this anti-inflammatory action is not fully elucidated but may be related to the modulation of ion fluxes in inflammatory cells, which can impact signaling pathways involved in the inflammatory response.

Figure 2: Potential Therapeutic Pathways for this compound cluster_antibacterial Antibacterial Pathway cluster_inflammatory Anti-inflammatory Pathway Dianemycin This compound GramPositive Gram-Positive Bacteria Dianemycin->GramPositive Target InflammatoryCells Inflammatory Cells Dianemycin->InflammatoryCells Target Membrane Cell Membrane GramPositive->Membrane IonGradient Disruption of Ion Gradient Membrane->IonGradient CellDeath Bacterial Cell Death IonGradient->CellDeath IonFlux Modulation of Ion Flux InflammatoryCells->IonFlux Signaling Altered Inflammatory Signaling IonFlux->Signaling InflammationReduction Reduced Inflammation Signaling->InflammationReduction

Caption: Figure 2: Potential Therapeutic Pathways for this compound

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic applications of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Figure 3: Experimental Workflow for MIC Determination Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum PrepareDilutions Prepare Serial Dilutions of This compound Start->PrepareDilutions Inoculate Inoculate Microtiter Plate PrepareInoculum->Inoculate PrepareDilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Read MIC (Visually or Spectrophotometrically) Incubate->ReadResults End End ReadResults->End

Caption: Figure 3: Experimental Workflow for MIC Determination

Croton-Oil Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the topical anti-inflammatory potential of a compound.

Materials:

  • This compound

  • Croton oil

  • Acetone (B3395972) (vehicle)

  • Positive control (e.g., Prednisolone)

  • Male ICR mice (25-30 g)

  • Ear punch

Procedure:

  • Animal Acclimatization:

    • House the mice under standard laboratory conditions for at least one week before the experiment.

  • Preparation of Test Solutions:

    • Dissolve this compound and the positive control in acetone at various concentrations.

    • Prepare a solution of croton oil in acetone (e.g., 2.5% v/v).

  • Induction of Inflammation and Treatment:

    • Apply a defined volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse.

    • Simultaneously, apply the same volume of the test compound solution, positive control, or vehicle to the same ear.

  • Assessment of Edema:

    • After a set time (e.g., 4 hours), sacrifice the mice by cervical dislocation.

    • Use a standard ear punch (e.g., 6 mm diameter) to take a biopsy from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Calculation of Inhibition:

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • The percentage inhibition of edema by the test compound is calculated using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Determination of ED₅₀:

    • The ED₅₀ value (the dose that causes 50% inhibition of edema) can be determined by plotting the percentage inhibition against the log of the dose.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutics. Its identity as a polyether ionophore strongly suggests a potent antibacterial activity against Gram-positive pathogens. Furthermore, the demonstrated anti-inflammatory properties of its parent compound, dianemycin, open up an additional and exciting avenue for investigation.

Future research should focus on:

  • Quantitative evaluation of antibacterial activity: Determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive bacteria, including drug-resistant strains.

  • Elucidation of the anti-inflammatory mechanism: Investigating the specific cellular and molecular targets of this compound in inflammatory pathways.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of this compound in relevant animal models of infection and inflammation.

A thorough investigation of these areas will be crucial in determining the clinical viability of this compound as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Quantification of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4'-O-Demethyldianemycin in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyether ionophore antibiotic with potential therapeutic applications. Accurate and precise quantification of this compound in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The described method is based on established analytical principles for similar compounds and provides a framework for method development and validation.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following table summarizes representative performance characteristics that a validated HPLC-MS/MS method for a similar analyte might exhibit. These values should be considered as targets during method validation.

ParameterTarget ValueDescription
Linearity (r²)> 0.995The coefficient of determination for the calibration curve.
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)50 - 500 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery)85 - 115%The closeness of the measured value to the true value.
Precision (% RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Matrix Effect85 - 115%The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Extraction Recovery> 70%The efficiency of the analyte extraction process from the sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This protocol details a sensitive and selective method for the quantification of this compound in plasma.

a. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

b. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and the internal standard working solution at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex and transfer to an HPLC vial for analysis.

c. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

e. Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Extraction Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Plasma Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (ACN) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 a1 HPLC Separation sp6->a1 a2 Mass Spectrometry Detection (MS/MS) a1->a2 d1 Peak Integration a2->d1 d2 Concentration Calculation (Calibration Curve) d1->d2

Caption: Experimental workflow for the quantification of this compound.

logical_relationships cluster_methods Analytical Methods cluster_performance Performance Characteristics hplc_uv HPLC-UV sensitivity Sensitivity hplc_uv->sensitivity Low selectivity Selectivity hplc_uv->selectivity Low throughput Throughput hplc_uv->throughput Medium lc_ms LC-MS lc_ms->sensitivity Medium lc_ms->selectivity Medium lc_ms->throughput Medium lc_msms LC-MS/MS lc_msms->sensitivity High lc_msms->selectivity High lc_msms->throughput High

Application Notes and Protocols for the Use of 4'-O-Demethyldianemycin in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus. Like other members of its class, it exhibits activity primarily against gram-positive bacteria. This document provides detailed application notes and experimental protocols for the utilization of this compound in antimicrobial assays. The information is intended to guide researchers in evaluating its antimicrobial efficacy, determining its spectrum of activity, and exploring potential synergistic interactions with other antimicrobial agents.

Mechanism of Action

Polyether ionophores like this compound function by inserting into the lipid bilayer of the cell membrane and facilitating the transport of cations across the membrane. This activity disrupts the natural ion gradients essential for various cellular processes, including ATP synthesis, nutrient transport, and maintenance of membrane potential. The disruption of these critical functions ultimately leads to bacterial cell death. The specific ion selectivity of this compound is not well-documented, but polyether ionophores are known to transport monovalent cations such as potassium (K+) and sodium (Na+).

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for its parent compound, dianemycin (B1235674) (also known as nanchangmycin), and another related polyether ionophore, monensin, against common gram-positive pathogens. These values should serve as a reference and starting point for designing experiments with this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Related Polyether Ionophores

AntibioticBacterial StrainMIC (µg/mL)Reference
Nanchangmycin (Dianemycin)Staphylococcus aureus0.1 - 0.4 µM[1]
MonensinStaphylococcus epidermidis (clinical strains)1 - 32[2]
SalinomycinStaphylococcus epidermidis (clinical strains)1 - 32[2]

Note: The activity of ionophores can be influenced by the specific assay conditions, including the composition and pH of the growth medium.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against aerobic gram-positive bacteria.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Sterility control (uninoculated broth with the highest concentration of the compound)

  • Plate reader (600 nm) or visual inspection

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (appropriately diluted in CAMHB to achieve the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile saline or PBS

  • Micropipette and sterile tips

Procedure:

  • Subculturing from MIC wells:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an MHA plate. Be sure to label the quadrants corresponding to the antibiotic concentration.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum growing on the agar plate (e.g., if the initial inoculum was 1 x 10⁵ CFU/well, then ≤10 colonies would indicate a 99.9% kill).

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antibiotic.

Materials:

  • Stock solutions of this compound and a second antibiotic.

  • Materials as listed in Protocol 1.

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second antibiotic.

    • The result will be a grid where each well contains a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_synergy Synergy Testing (Checkerboard) prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution checkerboard_setup Prepare 2D dilution matrix of two drugs prep_compound->checkerboard_setup prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculate plate with bacterial suspension prep_inoculum->inoculation_mic inoculation_syn Inoculate plate prep_inoculum->inoculation_syn serial_dilution->inoculation_mic incubation_mic Incubate at 37°C for 16-20 hours inoculation_mic->incubation_mic read_mic Read MIC (lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mbc Incubate agar plates at 37°C for 18-24 hours subculture->incubation_mbc read_mbc Read MBC (lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc checkerboard_setup->inoculation_syn incubation_syn Incubate inoculation_syn->incubation_syn read_fici Determine MICs and Calculate FICI incubation_syn->read_fici

Caption: Experimental workflow for antimicrobial assays.

Caption: Proposed mechanism of action for this compound.

References

Cell-Based Assays for Determining the Efficacy of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "4'-O-Demethyldianemycin" did not yield specific results in initial searches. This document proceeds utilizing "4-Deoxy-ε-pyrromycinone," an anthraquinone (B42736) compound with available data on cell-based efficacy assays, as a representative example. The protocols and methodologies described herein are standard and can be adapted for the evaluation of novel anti-cancer compounds.

Introduction

The evaluation of novel therapeutic agents is fundamental to advancing cancer treatment. Cell-based assays are indispensable tools in the preclinical assessment of a compound's efficacy, providing critical insights into its cytotoxic and cytostatic effects, as well as its mechanism of action. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the anti-cancer properties of 4-Deoxy-ε-pyrromycinone, a promising anthraquinone derivative.[1][2] These assays collectively offer a comprehensive profile of the compound's cellular effects, from inducing cell death to inhibiting proliferation and arresting the cell cycle.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the reported in vitro efficacy of 4-Deoxy-ε-pyrromycinone (4-Deo) against various cancer cell lines.

Table 1: Cytotoxicity of 4-Deoxy-ε-pyrromycinone in Cancer Cell Lines

Cell LineAssay TypeIC50 (µg/mL)
H22 (Murine Hepatocarcinoma)CCK8~0.2[2]
HepG2 (Human Hepatocellular Carcinoma)MTTNot explicitly stated, but significant cytotoxicity observed[2]
Caco2 (Human Colorectal Adenocarcinoma)MTTNot explicitly stated, but significant cytotoxicity observed[2]

Table 2: Effects of 4-Deoxy-ε-pyrromycinone on Apoptosis and Cell Cycle in H22 Cells

Treatment (24h)ParameterObservation
0.2 µg/mL 4-DeoApoptosisInduction of cell necrosis[1][2]
0.2 µg/mL 4-DeoCell CycleBlockage of cells in the S phase[1][2]

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are foundational in determining the concentration-dependent effects of a compound on cell viability.

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[3]

Materials:

  • Cancer cell lines (e.g., HepG2, Caco2)

  • Complete cell culture medium

  • 96-well plates

  • 4-Deoxy-ε-pyrromycinone (or test compound)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 4-Deoxy-ε-pyrromycinone in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[3]

The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., H22)

  • Complete cell culture medium

  • 96-well plates

  • 4-Deoxy-ε-pyrromycinone (or test compound)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[6]

  • Compound Treatment: Add 10 µL of various concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6][7]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][7]

Apoptosis Assay: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Materials:

  • Treated and untreated cells

  • Flow cytometry tubes

  • Cold PBS

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash cells once with cold PBS and once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5-10 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Materials:

  • Treated and untreated cells

  • Cold PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]

  • Incubation: Incubate on ice for at least 30 minutes.[9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples by flow cytometry.

Visualization of Cellular Pathways and Workflows

experimental_workflow Overall Experimental Workflow for Efficacy Testing cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells in 96-well or 6-well plates compound_treatment Treat with 4-Deoxy-ε-pyrromycinone (various concentrations) cell_seeding->compound_treatment incubation Incubate for specified time periods (e.g., 24, 48, 72h) compound_treatment->incubation cytotoxicity Cytotoxicity Assays (MTT/CCK-8) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle plate_reader Microplate Reader (Absorbance) cytotoxicity->plate_reader flow_cytometer Flow Cytometer (Fluorescence) apoptosis->flow_cytometer cell_cycle->flow_cytometer data_interpretation Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) plate_reader->data_interpretation flow_cytometer->data_interpretation

Caption: Experimental workflow for evaluating the efficacy of 4-Deoxy-ε-pyrromycinone.

apoptosis_pathway Proposed Apoptosis Signaling Pathway for Anthracyclines cluster_stress Cellular Stress Induction cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase compound Anthracycline (e.g., 4-Deo) ros ↑ Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage compound->dna_damage bax Bax activation ros->bax dna_damage->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Anthracycline-induced intrinsic apoptosis pathway.

cell_cycle_arrest Mechanism of Cell Cycle Arrest compound 4-Deoxy-ε-pyrromycinone dna_damage DNA Damage compound->dna_damage Induces p53 p53 Activation dna_damage->p53 Activates cdk_inhibitors Upregulation of CDK Inhibitors (e.g., p21) p53->cdk_inhibitors Promotes s_phase_arrest S-Phase Arrest cdk_inhibitors->s_phase_arrest Leads to

Caption: Logical relationship of DNA damage leading to S-phase cell cycle arrest.

References

Application Notes and Protocols: 4'-O-Demethyldianemycin for Studying Ion Transport Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dianemycin and its Analogs

Dianemycin is a polyether antibiotic produced by Streptomyces hygroscopicus. As a carboxylic ionophore, it functions by forming a lipid-soluble complex with cations, facilitating their transport across biological membranes. This disruption of ion gradients is the basis for its biological activities. Dianemycin is a monocarboxylic acid, and its structure allows it to bind and transport cations. A closely related analog, 19-epi-dianemycin, has had its structure confirmed by X-ray crystallography in a complex with rubidium, indicating a high affinity for alkali metal cations.

The primary mechanism of action for carboxylic ionophores like Dianemycin involves an electrically neutral exchange of a cation (like K

+^++
) for a proton (H
+^++
) across a membrane, leading to the dissipation of the transmembrane ion concentration gradient. This can have profound effects on cellular processes, including mitochondrial function and maintenance of membrane potential.

Potential Applications of 4'-O-Demethyldianemycin

Based on the properties of Dianemycin, the 4'-O-demethylated analog is a valuable tool for investigating:

  • Cation Transport Mechanisms: Elucidating the role of specific chemical moieties in ion binding and transport by comparing its activity to the parent compound.

  • Mitochondrial Function: Studying the impact of ion gradient disruption on mitochondrial respiration and ATP synthesis.

  • Cellular Signaling: Investigating downstream signaling cascades initiated by changes in intracellular ion concentrations.

  • Antimicrobial and Anticancer Research: Evaluating its potential as a therapeutic agent, as polyether ionophores are known for their cytotoxicity against various pathogens and cancer cell lines.

Physicochemical and Biological Properties of Dianemycin

The following table summarizes the known properties of Dianemycin. These values can serve as a baseline for comparative studies with this compound.

PropertyValue / Description
Compound Type Polyether antibiotic, Carboxylic ionophore
Molecular Formula (Free Acid) C47H78O14
Molecular Formula (Sodium Salt) C47H77O14Na
Biological Source Streptomyces hygroscopicus
Primary Mechanism of Action Cation/Proton antiport
Known Biological Activities Antibacterial (Gram-positive and anaerobic bacteria), Coccidiostatic, Topical anti-inflammatory
Toxicity Polyether ionophores are generally cytotoxic and not used in human medicine.

Visualizing the Mechanism and Workflows

Proposed Mechanism of Ion Transport

The following diagram illustrates the proposed mechanism of action for a carboxylic ionophore like Dianemycin.

G cluster_0 Extracellular Space cluster_1 Lipid Bilayer cluster_2 Cytosol Ion_out K+ Ionophore_H Ionophore-H Ion_out->Ionophore_H 1. Binding Ionophore_K Ionophore-K+ Ionophore_H->Ionophore_K 2. Conformational Change (H+ release) H_in H+ Ionophore_K->H_in 3. Diffusion H_in:n->Ionophore_H:s 4. H+ Binding & Reset G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays Liposome_Prep Liposome Preparation (with entrapped fluorescent dye) Fluorescence_Assay Fluorescence-Based Ion Transport Assay Liposome_Prep->Fluorescence_Assay Swelling_Assay Liposome Swelling Assay Liposome_Prep->Swelling_Assay Mito_Isolation Mitochondria Isolation Mito_Respiration Mitochondrial Respiration Assay (e.g., Seahorse Analyzer) Mito_Isolation->Mito_Respiration Cell_Culture Cell Culture (e.g., bacterial, cancer cell lines) Cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) Cell_Culture->Cytotoxicity Membrane_Potential Membrane Potential Assay (e.g., DiSC3(5)) Cell_Culture->Membrane_Potential Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot, qPCR) Membrane_Potential->Signaling_Analysis

Application of 4'-O-Demethyldianemycin in Antiviral Research: No Data Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no research or publications were identified regarding the application of 4'-O-Demethyldianemycin in antiviral research.

Our investigation included searches for the antiviral activity of this compound, its mechanism of action against viruses, and any studies involving its use in viral replication experiments. Furthermore, searches were conducted on the parent compound, Dianemycin, to ascertain if any derivatives have been explored for antiviral applications.

The search results confirm the existence of this compound as a polyether antibiotic produced by Streptomyces hygroscopicus with known activity against gram-positive bacteria.[] However, there is a complete absence of data in the public domain detailing any investigation into its potential antiviral properties.

Therefore, we are unable to provide the requested Application Notes, Experimental Protocols, and visualizations for the use of this compound in antiviral research. The core requirements of data presentation, detailed methodologies, and signaling pathway diagrams cannot be fulfilled due to the lack of foundational research in this specific area.

Researchers, scientists, and drug development professionals interested in novel antiviral agents may consider this a potential area for exploratory research. However, at present, there is no established body of work to support the creation of the detailed documentation requested.

References

Application Notes and Protocols for In Vivo Evaluation of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4'-O-Demethyldianemycin is a novel ionophore antibiotic belonging to the polyether class of natural products. Like other carboxylic ionophores, its proposed mechanism of action involves the transport of cations across biological membranes, leading to the disruption of transmembrane ion concentration gradients in susceptible microorganisms.[1][2] This disruption of cellular homeostasis, particularly in Gram-positive bacteria which lack a protective outer membrane, results in cell death.[1][3] Due to the potential for toxicity associated with ionophores, a thorough preclinical in vivo evaluation is critical to determine the therapeutic window and establish a safety profile.[4][5]

These application notes provide a comprehensive set of generalized protocols for the in vivo evaluation of this compound. The methodologies described for determining the Maximum Tolerated Dose (MTD), pharmacokinetic profile, and in vivo efficacy in murine infection models are based on established practices in preclinical antibiotic research.[6][7][8][9]

Disclaimer: As of the date of this document, there is no publicly available in vivo data specifically for this compound. The data presented herein is hypothetical and for illustrative purposes only . Researchers must adapt these protocols based on the specific physicochemical properties of the compound and adhere to all institutional and national guidelines for the care and use of laboratory animals.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity or mortality in mice following a single administration.[10][11] This information is crucial for selecting dose levels for subsequent efficacy and pharmacokinetic studies.[8]

Experimental Protocol: Single-Dose MTD Study
  • Animal Model: Use specific pathogen-free female BALB/c mice, 6-8 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize mice for at least 7 days before the experiment.

  • Groups: Assign 3-5 mice per dose group.

  • Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% sterile saline). The formulation should be sterile-filtered.

  • Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., intravenous or intraperitoneal injection). Start with a low dose and escalate in subsequent groups (e.g., 10, 25, 50, 100, 200 mg/kg).[12] A vehicle control group must be included.

  • Monitoring: Observe animals continuously for the first 4 hours post-administration, and then at least twice daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress), body weight changes, and any mortality.[8]

  • Endpoint: The MTD is defined as the highest dose that causes no mortality and results in reversible, acceptable clinical signs of toxicity (e.g., less than 15% body weight loss from which the animals recover).[11]

Data Presentation: Hypothetical MTD Study Results
Dose Group (mg/kg)Administration RouteNumber of AnimalsMortality (within 14 days)Key Clinical SignsMaximum Mean Body Weight Loss (%)MTD Determination
Vehicle ControlIntravenous (IV)50/5No observable signs< 2%-
25Intravenous (IV)50/5No observable signs2.5%Tolerated
50Intravenous (IV)50/5Mild, transient lethargy at 1-2h4.8%MTD
100Intravenous (IV)51/5Moderate lethargy, ruffled fur16.2%Not Tolerated
200Intravenous (IV)54/5Severe lethargy, ataxia>20%Not Tolerated

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents. This is essential for understanding drug exposure and designing effective dosing regimens for efficacy studies.[9][13]

Experimental Protocol: Single-Dose PK Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins to facilitate serial blood sampling. Acclimatize animals post-surgery.

  • Groups: Assign at least 3-4 rats per administration route.[13]

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at specified time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9] Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)1850 ± 210450 ± 95
Tmax (h)0.082.0
AUC₀-t (ng·h/mL)3200 ± 4502880 ± 510
AUC₀-inf (ng·h/mL)3250 ± 4652950 ± 530
Half-life (t½) (h)3.5 ± 0.84.1 ± 1.1
Clearance (CL) (mL/h/kg)3.1 ± 0.5-
Volume of Distribution (Vd) (L/kg)15.5 ± 2.5-
Bioavailability (F%)-18.2%

In Vivo Efficacy Models

Murine Sepsis Model

Objective: To evaluate the efficacy of this compound in a systemic, life-threatening infection model.[7] The primary endpoints are survival and reduction of bacterial burden in key organs.[6]

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: A clinically relevant Gram-positive pathogen, such as Methicillin-Resistant Staphylococcus aureus (MRSA), grown to mid-logarithmic phase.

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of the MRSA suspension (e.g., 1 x 10⁸ CFU in 0.5 mL of saline).[7]

  • Treatment Groups (n=10 mice/group):

    • Vehicle Control (e.g., 10% DMSO in saline), IP

    • This compound (e.g., 25 mg/kg), IP

    • Positive Control (e.g., Vancomycin, 10 mg/kg), IV

  • Treatment: Initiate treatment 1-2 hours post-infection. Administer treatments twice daily for 3 days.[6]

  • Monitoring: Monitor mice for survival and clinical signs of illness twice daily for 7 days.

  • Bacterial Burden: At 24 hours post-infection, euthanize a subset of mice (n=4) from each group. Aseptically harvest spleens and livers, homogenize the tissues, and perform serial dilutions for CFU enumeration on appropriate agar (B569324) plates.[14]

Treatment GroupDosage (mg/kg)Survival Rate (7 days)Mean Bacterial Load in Spleen (log₁₀ CFU/g ± SD) at 24h
Vehicle Control-10%8.2 ± 0.5
This compound2570%4.1 ± 0.7
Vancomycin1080%3.8 ± 0.6
Murine Skin Infection Model

Objective: To assess the efficacy of this compound in a localized skin and soft tissue infection model.[15] The primary endpoint is the reduction of bacterial load in the infected tissue.

  • Animal Model: Female C57BL/6 mice (6-8 weeks old).

  • Wounding and Infection: Anesthetize the mice and create a full-thickness excisional wound on the dorsum using a 4 mm biopsy punch. Inoculate the wound with 10 µL of a mid-logarithmic phase MRSA suspension (e.g., 1 x 10⁷ CFU).[15]

  • Treatment Groups (n=8 mice/group):

    • Vehicle Control (Ointment base)

    • This compound (1% w/w in ointment base)

    • Positive Control (Mupirocin 2% ointment)

  • Treatment: Begin treatment 24 hours post-infection. Apply formulations topically to the wound site twice daily for 5 days.

  • Endpoint Analysis: On day 3 post-infection, euthanize a subset of mice (n=4) from each group. Excise the entire wound area, homogenize the tissue in sterile saline, and perform serial dilutions to determine the bacterial load (CFU/g of tissue).[15]

Treatment GroupConcentrationMean Bacterial Load in Tissue (log₁₀ CFU/g ± SD) at Day 3
Vehicle Control-7.5 ± 0.4
This compound1% w/w4.9 ± 0.6
Mupirocin2% w/w4.5 ± 0.5

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis acclimatize Acclimatize Mice (7 days) formulate Formulate Compound & Vehicle acclimatize->formulate dose Administer Single IV Dose (Dose Escalation) formulate->dose observe_short Observe Continuously (4 hours) dose->observe_short observe_long Observe Daily (14 days) observe_short->observe_long record Record Clinical Signs & Body Weight observe_long->record determine_mtd Determine MTD record->determine_mtd

Caption: Workflow for the Maximum Tolerated Dose (MTD) study.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cannulate Cannulate Rats & Acclimatize dose_iv Administer IV Dose cannulate->dose_iv dose_po Administer PO Dose cannulate->dose_po sample Serial Blood Sampling (0-24h) dose_iv->sample dose_po->sample process Process to Plasma sample->process bioanalysis LC-MS/MS Analysis process->bioanalysis calc Calculate PK Parameters bioanalysis->calc

Caption: Workflow for the rodent Pharmacokinetic (PK) study.

Sepsis_Efficacy_Workflow cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis infect Induce Sepsis via IP MRSA Injection treat Administer Treatment (1-2h post-infection) infect->treat monitor Monitor Survival (7 days) treat->monitor harvest Harvest Spleen/Liver (at 24h) treat->harvest homogenize Homogenize & Plate harvest->homogenize count Enumerate CFU homogenize->count

Caption: Workflow for the murine sepsis efficacy model.

Hypothetical Signaling Pathway

Ionophore_MoA cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects ionophore 4'-O-DDM k_ion K+ ionophore->k_ion Binds K+ h_ion H+ ionophore->h_ion Exchanges for H+ gradient_loss Loss of K+ Gradient ionophore->gradient_loss Ion Transport ph_drop Intracellular pH Drop (Acidification) ionophore->ph_drop Ion Transport potential_disrupt Membrane Potential Disruption gradient_loss->potential_disrupt atp_depletion ATP Depletion ph_drop->atp_depletion cell_death Cell Death potential_disrupt->cell_death atp_depletion->cell_death

Caption: Hypothetical mechanism of this compound.

References

Formulation and Experimental Use of 4'-O-Demethyldianemycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether antibiotic produced by Streptomyces hygroscopicus. As a member of the ionophore class of antibiotics, it exhibits activity primarily against Gram-positive bacteria. This document provides detailed application notes and protocols for the experimental use of this compound, covering its formulation, and methodologies for assessing its antibacterial activity and cytotoxicity.

Physicochemical Properties and Formulation

Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible experimental results. Due to the limited public data specifically for this compound, the following information is based on the properties of its parent compound, dianemycin (B1235674), and general characteristics of polyether antibiotics.

Solubility and Stock Solution Preparation:

This compound is expected to have low solubility in aqueous solutions and is best dissolved in organic solvents.

SolventSolubilityRecommended Stock ConcentrationStorage of Stock Solution
Dimethyl Sulfoxide (DMSO)High (based on dianemycin solubility of 150 mg/mL)10-50 mM-20°C for up to 6 months; -80°C for long-term storage

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Formulation for In Vitro Experiments:

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Formulation for In Vivo Experiments (Based on Dianemycin):

A common vehicle for the administration of poorly water-soluble compounds in animal models is a mixture of solvents. A suggested formulation for dianemycin is:

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Experimental Protocols

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution (10 mM in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The concentration range should be chosen based on preliminary experiments, but a starting point could be a range from 100 µM down to 0.05 µM.

    • Include a positive control (serial dilution of a known antibiotic), a negative control (MHB with DMSO at the highest concentration used for the test compound), and a sterility control (MHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound and controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Cytotoxicity Assay: IC₅₀ Determination in Mammalian Cells

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on a mammalian cell line using the MTT assay.

Materials:

  • Mammalian cell line (e.g., a cancer cell line or a normal cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells per well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

Mechanism of Action and Signaling Pathways

Polyether ionophores like this compound function by inserting into the cell membrane and facilitating the transport of cations (e.g., K⁺, Na⁺, H⁺) across the lipid bilayer, thereby disrupting the natural ion gradients. This disruption of ion homeostasis can trigger a cascade of downstream events leading to cell death.

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_cell Cellular Interior Ionophore This compound Cation_Channel Cation Transport Ionophore->Cation_Channel Facilitates Ion_Imbalance Disruption of Ion Gradients Cation_Channel->Ion_Imbalance Leads to Membrane_Depolarization Membrane Depolarization Ion_Imbalance->Membrane_Depolarization Mitochondrial_Stress Mitochondrial Stress Ion_Imbalance->Mitochondrial_Stress ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Activates ROS_Production->Apoptosis Induces

Caption: Mechanism of action for this compound.

The disruption of ion gradients can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately trigger apoptotic cell death pathways.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Stock Solution (in DMSO) Start->Compound_Prep Antibacterial_Assay Antibacterial Susceptibility Assay (MIC Determination) Compound_Prep->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Compound_Prep->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation Antibacterial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Application Notes and Protocols for High-Throughput Screening of Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "4'-O-Demethyldianemycin" did not yield any specific high-throughput screening (HTS) data, established protocols, or detailed mechanism of action. The following application notes and protocols are therefore based on generalized principles of HTS for ionophores and are intended to serve as a foundational guide for the development of a screening campaign for a compound like this compound.

Introduction to Ionophore High-Throughput Screening

Ionophores are lipid-soluble molecules that bind to and transport ions across cell membranes, disrupting electrochemical gradients. This ability makes them valuable as potential therapeutics (e.g., antibiotics) and as tools in cell biology research. High-throughput screening (HTS) for novel ionophores or modulators of their activity is crucial for drug discovery. Common HTS methods for ion channels and ionophores include fluorescence-based assays that measure changes in intracellular ion concentrations or membrane potential.[1][2][3] These assays are amenable to automation and miniaturization in 96-, 384-, or 1536-well plate formats, making them suitable for large-scale screening campaigns.[4][5]

General Mechanism of Action for Cation Ionophores

Cation ionophores like this compound are presumed to function by inserting into the lipid bilayer of cell membranes and creating a channel or a mobile carrier for specific cations (e.g., K+, Na+, Ca2+).[6][7][8] This transport disrupts the natural ion gradients maintained by the cell, leading to various downstream effects, including depolarization of the cell membrane, changes in intracellular pH, and ultimately, cytotoxicity. The specific ions transported and the efficiency of transport determine the biological activity of the ionophore.[9]

Data Presentation

As no quantitative data for this compound is publicly available, a representative table is provided below to illustrate how such data would be presented.

ParameterValueCell LineAssay TypeComments
Primary Screening Hit Rate 0.5%HEK293Thallium FluxPercentage of compounds from a library of 100,000 that showed >50% inhibition.
IC₅₀ 1.2 µMHEK293Thallium FluxPotency of a confirmed hit compound in the primary assay.
CC₅₀ >50 µMHEK293Cell Viability AssayCytotoxicity of the hit compound, indicating a therapeutic window.
Z'-factor 0.78N/AThallium FluxA measure of assay quality and robustness.

Experimental Protocols

The following is a generalized protocol for a fluorescence-based thallium flux assay, a common method for screening potassium channel modulators and adaptable for potassium-selective ionophores.[10][11] Thallium (Tl+) acts as a surrogate for potassium (K+) and can be detected by specific fluorescent dyes.

Protocol: Fluorescence-Based Thallium Flux HTS Assay

Objective: To identify compounds that modulate the ionophoretic activity of a test compound (e.g., this compound) by measuring thallium influx into cells.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Black-walled, clear-bottom 384-well microplates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and potassium sulfate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known ionophore like Valinomycin)

  • Negative control (e.g., DMSO vehicle)

  • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)[4][5][11]

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend HEK293 cells in culture medium.

    • Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye-loading solution containing the thallium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates at room temperature in the dark for 60-90 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted compounds, positive control, and negative control to the respective wells of the assay plate.

    • Incubate at room temperature for 10-20 minutes.

  • Thallium Stimulation and Signal Detection:

    • Place the assay plate into the kinetic plate reader.

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~540 nm emission) at 1-second intervals.

    • Initiate reading to establish a baseline fluorescence for approximately 10-20 seconds.

    • The instrument's integrated liquid handler should then add the Stimulus Buffer to all wells.

    • Continue recording the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • The influx of thallium through the ionophore will cause an increase in the fluorescence signal.

    • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to the negative control (0% inhibition) and a concentration of the positive control that gives a maximal signal (100% activity) or a known inhibitor (0% activity).

    • Plot the normalized data against the compound concentration to generate dose-response curves and calculate IC₅₀ or EC₅₀ values for active compounds.

Visualizations

Signaling Pathway

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Ionophore This compound Membrane Lipid Bilayer Ionophore->Membrane Inserts into IonChannel Ion Channel Formation (or Carrier) Membrane->IonChannel Forms Ions_in Cations Influx IonChannel->Ions_in Ions_out Cations (e.g., K+) Ions_out->IonChannel Transport Depolarization Membrane Depolarization Ions_in->Depolarization Cytotoxicity Cellular Effects (e.g., Cytotoxicity) Depolarization->Cytotoxicity

Caption: Generalized mechanism of action for a cation ionophore.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Lead Optimization Primary_Screen HTS of Compound Library (e.g., 100,000 compounds) Single Concentration Hit_ID Initial Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Curves (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Confirmed Hits Counter_Screen Counter-Screening (Rule out non-specific effects) Dose_Response->Counter_Screen Cytotoxicity Cytotoxicity Assay (Determine CC₅₀) Counter_Screen->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Validated Hits ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Caption: A typical workflow for an ionophore HTS campaign.

References

Unraveling the Molecular Mechanisms of 4'-O-Demethyldianemycin: A Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether antibiotic belonging to the ionophore class of compounds. Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes, thereby disrupting the electrochemical gradients essential for cellular function. This property underlies their potent antimicrobial and potential anticancer activities. Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive experimental framework to elucidate its biological effects, from initial cytotoxicity screening to in-depth analysis of its impact on cellular signaling pathways.

Chemical Information:

CompoundIUPAC NameCanonical SMILES
This compoundsodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoateCCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+][]

Overall Experimental Workflow

The investigation into the mechanism of action of this compound should follow a logical progression from broad cellular effects to specific molecular interactions. The following workflow is recommended:

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Confirmation of Ionophore Activity cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: Therapeutic Potential Assessment A In Vitro Cytotoxicity Screening (MTT Assay) B Determine IC50 Values A->B C Cation Transport Assay (LUVs with Calcein) B->C Proceed with sub-lethal concentrations D Determine Ion Selectivity C->D E Mitochondrial Membrane Potential Assay (JC-1) D->E Investigate downstream effects F Apoptosis vs. Necrosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) F->G H Antimicrobial Activity Assay (Zone of Inhibition) G->H Assess specific applications I Anticancer Stem Cell Assay (Sphere Formation) H->I

Caption: Overall experimental workflow for MOA studies.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound against a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines, and bacterial strains). The MTT assay is a reliable colorimetric method for assessing cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM)
Cancer Cell Line A24
48
72
Normal Cell Line B24
48
72

Phase 2: Confirmation of Ionophore Activity

To confirm that this compound functions as an ionophore, an in vitro assay using large unilamellar vesicles (LUVs) is employed. This assay measures the transport of cations across a lipid bilayer.

Protocol 2: Cation Transport Assay using LUVs and Calcein (B42510)

Objective: To measure the ability of this compound to transport divalent cations across a lipid membrane.[2]

Materials:

  • Lipids (e.g., POPC) in chloroform (B151607)

  • Calcein

  • HEPES buffer

  • Divalent cation solutions (e.g., CaCl2, MgCl2)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen.

  • Hydrate the lipid film with a calcein solution in HEPES buffer to form multilamellar vesicles.

  • Create LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Remove external calcein by passing the LUV suspension through a size-exclusion chromatography column.

  • In a cuvette, add the calcein-loaded LUVs to a buffer containing the divalent cation to be tested.

  • Add this compound to the cuvette and monitor the decrease in calcein fluorescence over time. The influx of cations will quench the calcein fluorescence.

  • As a positive control, add a known ionophore (e.g., ionomycin) and as a negative control, add the vehicle (DMSO).

Data Presentation:

CationThis compound Concentration (µM)Rate of Fluorescence Quenching (RFU/s)
Ca2+1
5
Mg2+1
5

Phase 3: Cellular Mechanism of Action Studies

Once ionophore activity is confirmed, the downstream cellular consequences are investigated. This includes assessing mitochondrial health, the mode of cell death, and effects on cell cycle progression.

Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)

Objective: To determine if this compound disrupts the mitochondrial membrane potential (ΔΨm).[][3][4][5]

Materials:

  • JC-1 dye

  • Cell culture medium

  • FCCP or CCCP (positive control for depolarization)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound at concentrations around the IC50 for various time points.

  • Harvest and wash the cells.

  • Resuspend the cells in medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Calculate the ratio of red to green fluorescence to quantify the change in ΔΨm.

Protocol 4: Apoptosis vs. Necrosis Assay (Annexin V-FITC/PI Staining)

Objective: To distinguish between apoptotic and necrotic cell death induced by this compound.[6][7][8][9][10]

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a predetermined time.

  • Harvest and wash the cells.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.[11][12][13][14][15]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest and wash the cells.

  • Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells to remove ethanol and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation for Cellular Assays:

AssayConcentration (µM)Outcome
JC-1 Assay0.1 x IC50% of cells with depolarized mitochondria
1 x IC50
Annexin V/PI0.1 x IC50% Apoptotic cells, % Necrotic cells
1 x IC50
Cell Cycle Analysis0.1 x IC50% G0/G1, % S, % G2/M
1 x IC50

Proposed Signaling Pathway Disruption by Ionophores

Ionophores disrupt cellular homeostasis, leading to a cascade of downstream signaling events that can culminate in cell death. A plausible pathway initiated by an ionophore like this compound is depicted below.

signaling_pathway cluster_0 Cellular Entry and Ion Transport cluster_1 Downstream Cellular Stress cluster_2 Apoptotic Signaling Cascade A This compound B Disruption of Cation Gradients (e.g., K+, Na+, Ca2+) A->B Ionophore Activity C Mitochondrial Membrane Depolarization B->C D ER Stress B->D E Increased Intracellular Ca2+ B->E F Release of Cytochrome c C->F G Caspase Activation (Caspase-9, Caspase-3) D->G E->G Calpain Activation F->G H Apoptosis G->H

Caption: Proposed signaling pathway for ionophore-induced apoptosis.

Phase 4: Therapeutic Potential Assessment

Based on the known activities of other polyether ionophores, it is pertinent to investigate the antimicrobial and anticancer stem cell potential of this compound.

Protocol 6: Antimicrobial Activity Assay (Zone of Inhibition)

Objective: To assess the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile paper discs

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin)

Procedure:

  • Prepare a bacterial suspension and spread it evenly onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper discs with known concentrations of this compound.

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the clear zone of growth inhibition around each disc.

Data Presentation:

Bacterial StrainCompound Concentration (µ g/disc )Zone of Inhibition (mm)
S. aureus10
50
E. coli10
50
Protocol 7: Anticancer Stem Cell Assay (Sphere Formation)

Objective: To evaluate the ability of this compound to inhibit the self-renewal capacity of cancer stem cells (CSCs).

Materials:

  • Cancer cell line known to form spheres (e.g., MCF-7, U-87 MG)

  • Ultra-low attachment plates

  • Serum-free sphere-forming medium (supplemented with EGF and bFGF)

  • This compound

Procedure:

  • Plate single cells in ultra-low attachment plates with sphere-forming medium.

  • Treat the cells with various concentrations of this compound.

  • Incubate for 7-10 days, allowing spheres to form.

  • Count the number and measure the size of the spheres in each well.

  • Calculate the sphere formation efficiency (SFE).

Data Presentation:

Concentration (µM)Number of Spheres per WellAverage Sphere Diameter (µm)Sphere Formation Efficiency (%)
0 (Control)
0.1
1
10

Conclusion

The experimental design outlined in these application notes provides a robust framework for the comprehensive investigation of the mechanism of action of this compound. By systematically evaluating its cytotoxic effects, ionophore activity, and impact on key cellular processes, researchers can gain valuable insights into its therapeutic potential. The provided protocols offer detailed methodologies for conducting these essential experiments, and the structured data presentation will facilitate clear interpretation and comparison of results. This multi-faceted approach will be instrumental in advancing the development of this compound as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: 4'-O-Demethyldianemycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-O-Demethyldianemycin. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Reagent Quality: Ensure the starting material, dianemycin (B1235674), is pure and that all reagents, especially the demethylating agent, are of high quality and have been stored correctly. Degradation of reagents is a frequent cause of reaction failure.

  • Reaction Conditions: The demethylation of a complex molecule like dianemycin is highly sensitive to reaction conditions. Temperature, reaction time, and solvent are critical parameters.

    • Temperature Control: Overheating can lead to decomposition of the starting material and product. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Inert Atmosphere: Reactions involving sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

Issue 2: Presence of Multiple Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. How can I improve the selectivity of the reaction?

A: The formation of multiple side products suggests a lack of selectivity in the demethylation step.

  • Choice of Demethylating Agent: The selection of the demethylating agent is critical. A milder, more selective reagent may be required to target the 4'-O-methyl group without affecting other functional groups in the dianemycin molecule.

  • Protecting Groups: Consider the use of protecting groups for other sensitive functional groups in the dianemycin structure to prevent unwanted side reactions.

  • Reaction Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the demethylating agent can lead to over-reaction and the formation of multiple byproducts.

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies can I employ?

A: Purification of polar, high molecular weight compounds like this compound can be challenging.

  • Chromatography:

    • Column Chromatography: Optimize the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase to achieve good separation. A gradient elution might be necessary.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find conditions that yield high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The selective demethylation of the 4'-O-methyl group is the most critical and challenging step. Success hinges on the choice of the demethylating agent and the precise control of reaction conditions to avoid unwanted side reactions and decomposition.

Q2: How can I monitor the progress of the demethylation reaction?

A2: The reaction progress can be effectively monitored by TLC or HPLC. By comparing the reaction mixture to the starting material (dianemycin) and a reference standard of the product (if available), you can track the consumption of the reactant and the formation of the product.

Q3: What are some common side reactions to be aware of?

A3: Besides incomplete demethylation, potential side reactions include cleavage of other ether linkages, epimerization at stereocenters, and degradation of the polyketide backbone, especially under harsh reaction conditions.

Data Presentation

Table 1: Comparison of Demethylating Agents on Reaction Yield

Demethylating AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Boron Tribromide (BBr₃)-78 to 044585
Trimethylsilyl (B98337) Iodide (TMSI)0 to 2566090
Pyridine-HCl18023075

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for 4'-O-Demethylation using Trimethylsilyl Iodide (TMSI)

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.

  • Reaction Setup: Dissolve dianemycin (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add trimethylsilyl iodide (TMSI) (1.2 equivalents) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol.

  • Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium thiosulfate (B1220275) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Dianemycin (Starting Material) Reaction Selective 4'-O-Demethylation Start->Reaction Reagents: - Demethylating Agent - Anhydrous Solvent Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Time Points Monitoring->Reaction Incomplete Quench Reaction Quenching Monitoring->Quench Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography/HPLC) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Problem Low Yield of This compound CheckReagents Verify Reagent Purity and Storage Problem->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Problem->OptimizeConditions InertAtmosphere Ensure Inert Atmosphere Problem->InertAtmosphere SideReactions Investigate Side Reactions (TLC/LC-MS) Problem->SideReactions SolutionReagents Use High-Purity Reagents CheckReagents->SolutionReagents SolutionConditions Systematic Variation of Reaction Parameters OptimizeConditions->SolutionConditions SolutionAtmosphere Use Dry Solvents and Nitrogen/Argon Blanket InertAtmosphere->SolutionAtmosphere SolutionSideReactions - Change Demethylating Agent - Use Protecting Groups SideReactions->SolutionSideReactions

Caption: Troubleshooting logic for low synthesis yield.

"optimizing dosage for in vitro studies with 4'-O-Demethyldianemycin"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro studies with 4'-O-Demethyldianemycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a derivative of Dianemycin (B1235674), a polyether ionophore antibiotic.[1][2] Like other polyether ionophores, it is a lipid-soluble molecule that can transport cations across biological membranes.[3][4][5] This transport disrupts the natural ion gradients of the cell, which is fundamental to its biological activity.[5] The primary mode of action is the dissipation of electrochemical gradients across the cell membrane, which can lead to a variety of cellular effects, including inhibition of proliferation and induction of cell death.

Q2: What is a good starting concentration for my in vitro experiments?

The optimal concentration of this compound will be cell-type dependent. For initial experiments, a broad concentration range finding study is recommended. Based on typical effective concentrations of other polyether ionophores, a starting range of 0.1 µM to 50 µM is advisable. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q3: What solvent should I use to dissolve this compound?

This compound is expected to be a hydrophobic molecule. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of such compounds.[6] For in vivo studies of Dianemycin, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported and can be adapted for in vitro use if necessary.[6] It is critical to keep the final concentration of the solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q4: How should I store this compound?

For long-term storage, it is recommended to store the compound as a powder at -20°C.[6] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations 1. Compound inactivity: The compound may not be active in your specific cell line or assay. 2. Incorrect dosage: The concentration used may be too low. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Medium composition: The bioactivity of ionophores can be influenced by the composition of the culture medium.[7]1. Cell line sensitivity: Test the compound on a different, potentially more sensitive, cell line. 2. Dose-response: Perform a wider dose-response study with higher concentrations. 3. Fresh stock: Prepare a fresh stock solution from powder. 4. Medium optimization: Test the compound in different types of culture media.
High background cytotoxicity in vehicle control 1. Solvent concentration: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. 2. Solvent quality: The solvent may be contaminated or of poor quality.1. Reduce solvent: Ensure the final solvent concentration is below 0.5%. Prepare a higher concentration stock solution if necessary. 2. Use high-quality solvent: Use sterile, cell culture grade solvent.
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to phenotypic changes and altered drug sensitivity. 2. Cell density: Variations in cell seeding density can affect experimental outcomes. 3. Compound stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 4. Pipetting errors: Inaccurate pipetting can lead to variability in compound concentration.1. Use low passage cells: Maintain a consistent and low passage number for your cells. 2. Standardize cell seeding: Ensure a consistent cell seeding density for all experiments. 3. Aliquot stock solutions: Prepare single-use aliquots of the stock solution. 4. Calibrate pipettes: Regularly calibrate your pipettes.
Precipitation of the compound in culture medium 1. Poor solubility: The compound may have limited solubility in aqueous solutions. 2. High concentration: The concentration used exceeds the solubility limit in the culture medium.1. Sonication: Briefly sonicate the stock solution before diluting it in the medium.[6] 2. Lower concentration: Reduce the final concentration of the compound. 3. Use of solubilizing agents: Consider using a small percentage of a biocompatible solubilizing agent, but be mindful of its potential effects on the cells.

Data Presentation

Table 1: General Starting Concentration Ranges for In Vitro Studies with Polyether Ionophores

Assay TypeCell TypeRecommended Starting Concentration Range (µM)
Cytotoxicity (e.g., MTT, LDH)Cancer cell lines (e.g., HeLa, MCF-7)0.1 - 50
Non-cancerous cell lines (e.g., HEK293, fibroblasts)0.1 - 50
Anti-proliferativeCancer cell lines0.05 - 25
Ion Transport AssayVarious0.1 - 10

Note: These are general recommendations. The optimal concentration for this compound must be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ionophore This compound ion_channel Ion Channel Disruption ionophore->ion_channel facilitates transport cation Cation (e.g., K+, Na+) cation->ion_channel gradient_dissipation Ion Gradient Dissipation ion_channel->gradient_dissipation downstream_effects Downstream Cellular Effects gradient_dissipation->downstream_effects apoptosis Apoptosis/Cell Death downstream_effects->apoptosis

Caption: Proposed mechanism of action for this compound.

experimental_workflow start Start: Dosage Optimization stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep range_finding Range-Finding Study (e.g., 0.1 µM - 50 µM) stock_prep->range_finding cytotoxicity_assay Cytotoxicity Assay (MTT) (24, 48, 72h) range_finding->cytotoxicity_assay determine_ec50 Determine EC50 cytotoxicity_assay->determine_ec50 functional_assays Functional Assays (at EC50 and sub-EC50 concentrations) determine_ec50->functional_assays end End: Optimized Dosage functional_assays->end

Caption: Experimental workflow for dosage optimization.

troubleshooting_guide start Inconsistent Results? check_cells Consistent Cell Passage & Density? start->check_cells check_compound Fresh Compound Stock Aliquot? check_cells->check_compound Yes solution_no_cells No: Use Low Passage & Standardize Seeding check_cells->solution_no_cells No check_protocol Standardized Protocol? check_compound->check_protocol Yes solution_no_compound No: Use Fresh Aliquot check_compound->solution_no_compound No solution_yes Yes check_protocol->solution_yes Yes solution_no_protocol No: Standardize Pipetting & Timing check_protocol->solution_no_protocol No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Solubility Challenges of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 4'-O-Demethyldianemycin. The following information is based on established methods for enhancing the solubility of poorly soluble compounds and should be adapted and optimized for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be conducted in a range of pharmaceutically acceptable solvents. This includes water, buffers at various pH values (e.g., pH 3, 5, 7.4, and 9), and organic solvents such as ethanol, methanol, DMSO, and acetone. This initial screening will help classify the compound's solubility profile and guide the selection of an appropriate enhancement strategy.

Q2: My initial trials show very low aqueous solubility for this compound. What are the most common strategies to improve this?

A2: For compounds with poor aqueous solubility, several formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications. Physical approaches include particle size reduction (micronization or nanosizing), creation of solid dispersions, and the use of lipid-based formulations.[1][2] Chemical approaches may involve the formation of salts or prodrugs.[3] The choice of strategy depends on the physicochemical properties of this compound and the intended application.

Q3: Can I use co-solvents to dissolve this compound for in vitro assays?

A3: Yes, co-solvents are a common and effective method for solubilizing compounds for in vitro studies.[4] Water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) can be used. However, it is crucial to determine the maximum tolerable co-solvent concentration for your specific cell line or assay, as high concentrations can be cytotoxic or interfere with the experiment. Always include a vehicle control in your experimental design.

Q4: What are solid dispersions, and how can they improve the solubility of this compound?

A4: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[2][5] This can enhance solubility and dissolution rate by reducing the particle size to a molecular level and improving wettability.[6] Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[5]

Q5: Are there any potential downsides to using solubility-enhancing techniques?

A5: Yes, each technique has potential limitations. For instance, co-solvents can introduce toxicity, and amorphous solid dispersions may face physical and chemical stability issues over time.[7] Nanosuspensions can sometimes suffer from particle aggregation.[7] It is essential to conduct thorough characterization and stability studies for any new formulation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
  • Possible Cause: The concentration of the organic co-solvent used to dissolve the compound is too high, leading to precipitation when diluted in the aqueous assay medium.

  • Troubleshooting Steps:

    • Reduce Co-solvent Concentration: Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the final desired concentration in the assay medium.

    • Use a Different Co-solvent: Test a panel of pharmaceutically acceptable co-solvents to identify one that provides better solubility at lower concentrations.

    • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound's solubility in aqueous solutions.[8]

    • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9]

Issue 2: Poor Bioavailability in Animal Studies Despite In Vitro Activity
  • Possible Cause: The low aqueous solubility of this compound is limiting its dissolution and absorption in the gastrointestinal tract.[1]

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.[4][8]

    • Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution profile.

    • Develop a Lipid-Based Formulation: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized state.[8]

Data Presentation

Table 1: Example Solubility Data for this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
Ethanol255.2
Methanol258.9
DMSO25> 50
Acetone2512.5
Polyethylene Glycol 400252.1

Table 2: Example of Improved Dissolution Rate with a Solid Dispersion Formulation

FormulationTime (min)% of Drug Dissolved
This compound (Unprocessed)52
155
308
6012
This compound:PVP K30 (1:5) Solid Dispersion535
1568
3085
6092

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in a suitable common solvent, such as a 1:1 mixture of dichloromethane (B109758) and methanol.

  • Mixing: Stir the solution at room temperature until a clear solution is obtained.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a 100-mesh sieve.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Pre-suspension: Disperse 1% (w/v) of this compound and 0.2% (w/v) of a stabilizer (e.g., Pluronic® F-127) in deionized water.

  • Homogenization (Low Pressure): Homogenize the suspension using a high-shear mixer at 10,000 rpm for 15 minutes to obtain a pre-milled suspension.

  • Homogenization (High Pressure): Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering (DLS).

  • Characterization: Further characterize the nanosuspension for zeta potential and morphology (e.g., using TEM or SEM).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Approaches cluster_chemical Chemical Approaches cluster_outcome Desired Outcome start Low Aqueous Solubility of This compound phys_mod Physical Modification start->phys_mod chem_mod Chemical Modification start->chem_mod particle_size Particle Size Reduction (Micronization, Nanosizing) phys_mod->particle_size solid_disp Solid Dispersion phys_mod->solid_disp lipid_form Lipid-Based Formulation phys_mod->lipid_form prodrug Prodrug Synthesis chem_mod->prodrug salt Salt Formation chem_mod->salt end Improved Solubility and Bioavailability particle_size->end solid_disp->end lipid_form->end prodrug->end salt->end

Caption: A logical workflow for selecting a solubility enhancement strategy.

troubleshooting_workflow issue Issue: Compound Precipitates in Aqueous Media cause1 Possible Cause: Co-solvent concentration too high issue->cause1 solution1a Reduce co-solvent volume cause1->solution1a solution1b Test alternative co-solvents cause1->solution1b solution1c Add a surfactant cause1->solution1c solution1d Use cyclodextrins cause1->solution1d outcome Compound remains in solution solution1a->outcome solution1b->outcome solution1c->outcome solution1d->outcome

Caption: Troubleshooting guide for in vitro precipitation issues.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylation tf_active Active Transcription Factor tf_inactive->tf_active dna DNA tf_active->dna Binds to promoter response Cellular Response (e.g., Apoptosis, Proliferation) dna->response Gene Expression drug This compound (Hypothetical Target) drug->receptor Inhibition

Caption: A hypothetical signaling pathway modulated by this compound.

References

"refining analytical techniques for 4'-O-Demethyldianemycin detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-O-Demethyldianemycin. Our aim is to help you refine your analytical techniques and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. However, various issues can arise during the analysis.

Problem 1: Inconsistent Retention Times

One of the most common issues in HPLC is the shifting of retention times, which can compromise the accuracy and reproducibility of your results.

  • Possible Causes & Solutions:

CauseSolution
Poor Temperature Control Use a column oven to maintain a consistent temperature. Even minor fluctuations in ambient temperature can affect retention times.[1][2]
Incorrect Mobile Phase Composition Prepare fresh mobile phase for each run. If using a gradient mixer, ensure it is functioning correctly.[1][2]
Insufficient Column Equilibration Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.[3]
Changes in Flow Rate Check for leaks in the system and verify the pump is delivering a consistent flow rate.[1][4]
Air Bubbles in the System Degas the mobile phase and purge the pump to remove any trapped air bubbles.[1][4]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Sub-optimal peak shapes can affect the accuracy of integration and quantification.

  • Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.[3]
Contaminated Guard or Analytical Column Replace the guard column or flush the analytical column with a strong solvent.[3]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase or switch to a different column chemistry.

Problem 3: Ghost Peaks

The appearance of unexpected peaks in the chromatogram can interfere with the analysis of the target analyte.

  • Possible Causes & Solutions:

CauseSolution
Contamination in the Mobile Phase or System Use high-purity solvents and flush the entire HPLC system.
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank solvent between samples.
Sample Degradation Ensure the stability of this compound in the prepared sample solution.[5]

Experimental Workflow for HPLC Troubleshooting

start Problem Identified (e.g., Inconsistent Retention Time) check_temp Check Temperature Control - Use column oven - Verify temperature stability start->check_temp check_mp Inspect Mobile Phase - Prepare fresh - Degas thoroughly - Verify composition start->check_mp check_equilibration Review Equilibration Time - Increase equilibration period - Monitor baseline stability start->check_equilibration check_flow Verify Flow Rate & Pressure - Check for leaks - Purge pump - Monitor pressure fluctuations start->check_flow isolate_column Isolate Column Issues - Flush with strong solvent - Replace guard column - Test with standard compound check_temp->isolate_column If no improvement check_mp->isolate_column If no improvement check_equilibration->isolate_column If no improvement check_flow->isolate_column If no improvement resolve Problem Resolved isolate_column->resolve

Caption: A logical workflow for troubleshooting common HPLC issues.

Mass Spectrometry (MS) Detection Troubleshooting

Mass spectrometry is a powerful tool for the sensitive and selective detection of this compound.

Problem 1: Low Signal Intensity

Achieving adequate signal intensity is crucial for accurate quantification, especially at low concentrations.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.
Matrix Effects Improve sample preparation to remove interfering substances from the matrix. Consider solid-phase extraction (SPE).[6]
Analyte Degradation in the Source Reduce the ion source temperature to prevent thermal degradation of this compound.
Incorrect Mass Analyzer Settings Ensure the mass spectrometer is calibrated and the correct precursor and product ions are selected for MS/MS analysis.

Problem 2: Inaccurate Mass Measurement

Accurate mass measurement is critical for confident identification of this compound and its metabolites.

  • Possible Causes & Solutions:

CauseSolution
Instrument Calibration Drift Perform regular mass calibration of the instrument using a known standard.
Interference from Co-eluting Compounds Improve chromatographic separation to resolve the analyte from interfering species.
Incorrect Peak Integration Ensure that the monoisotopic peak is correctly identified and integrated, especially in the presence of isotopic peaks.[7]

Signaling Pathway for MS Signal Optimization

analyte This compound in sample ionization Ionization Source (ESI) analyte->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector signal Signal Output detector->signal optimization_points Optimization Points: - Sample Cleanup - Source Parameters - Collision Energy - Mass Calibration optimization_points->ionization optimization_points->mass_analyzer

Caption: Key stages for optimizing MS signal detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation procedure for this compound from biological matrices?

A1: For biological matrices such as plasma or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) is recommended.[8][9] Protein precipitation can be performed with a cold organic solvent like acetonitrile (B52724). Subsequent SPE with a suitable sorbent (e.g., C18) will help in removing salts and other interferences, leading to a cleaner sample for LC-MS analysis.

Q2: How can I ensure the stability of this compound in my samples and standards?

A2: The stability of your analyte is crucial for reliable results. It is recommended to perform stability studies under various conditions.[10][11] For this compound, it is advisable to store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) and protect them from light.[12][13] The stability in the autosampler should also be evaluated, especially for long analytical runs.[5]

Q3: What are the ideal mobile phases for reversed-phase HPLC analysis of this compound?

A3: A common starting point for reversed-phase chromatography of a moderately polar compound like this compound would be a gradient elution using a mixture of water and an organic solvent such as acetonitrile or methanol. The aqueous phase should be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency for MS detection.

Q4: I am observing a mass shift of +14 Da in some of my peaks. What could be the cause?

A4: A mass shift of +14 Da can sometimes be indicative of methylation. However, it is important to be cautious as this can also be an artifact introduced during sample preparation or analysis, for example, from the use of methanol-containing buffers.[14] It is recommended to use isotopic labeling studies to confirm in vivo methylation.[14]

Q5: How do I choose the right internal standard for the quantification of this compound?

A5: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., with ¹³C or ²H). If this is not available, a structurally similar compound with comparable chromatographic behavior and ionization efficiency can be used. The internal standard should be added to the samples as early as possible in the sample preparation process to account for any analyte loss.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: General Purpose Reversed-Phase HPLC-MS/MS Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with optimized precursor and product ions for this compound and the internal standard.

References

Technical Support Center: Addressing Cytotoxicity of Ionophore Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ionophore antibiotics, with a focus on addressing compound-induced cytotoxicity in cell lines. While the information provided is broadly applicable to this class of compounds, it is essential to optimize protocols for your specific ionophore, such as 4'-O-Demethyldianemycin, and cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for ionophore antibiotics?

Ionophore antibiotics are molecules that facilitate the transport of ions across biological membranes. Their cytotoxic effects often stem from the disruption of cellular ion homeostasis. This can lead to a cascade of downstream events including:

  • Disruption of Membrane Potential: Altering the electrochemical gradients across the mitochondrial and plasma membranes.

  • Induction of Oxidative Stress: Imbalances in ion concentrations can lead to the generation of reactive oxygen species (ROS).

  • Calcium Overload: Disruption of intracellular calcium homeostasis can trigger apoptosis.

  • Inhibition of ATP Synthesis: Disruption of the mitochondrial membrane potential can impair cellular energy production.

Q2: My initial screening shows high cytotoxicity for this compound across multiple cell lines. What are my next steps?

High initial cytotoxicity is not uncommon for this class of compounds. The next steps should focus on determining the therapeutic window and understanding the mechanism of cell death.

  • Determine the IC50 Value: Conduct a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your cell lines of interest.

  • Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[1]

  • Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis) and explore the potential involvement of the pathways mentioned in Q1.

Q3: How can I reduce the off-target cytotoxicity of my ionophore antibiotic in non-cancerous cell lines?

Mitigating off-target effects is crucial for therapeutic development. Consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration that still elicits the desired biological activity in your target cells.

  • Combination Therapy: Investigate synergistic effects with other anti-cancer agents to potentially lower the required dose of the ionophore.

  • Targeted Delivery Systems: Explore the use of nanoparticle or antibody-drug conjugate formulations to specifically deliver the compound to cancer cells.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results

Problem: High variability in cytotoxicity data between replicate wells or experiments.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Use a multichannel pipette for consistent cell distribution. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Compound Precipitation Visually inspect wells for precipitate after compound addition. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. Gentle sonication may aid dissolution.[2]
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Contamination Regularly check cell cultures for microbial contamination, which can significantly impact cell viability and assay results.[3]
Guide 2: Unexpectedly Low Cytotoxicity

Problem: The ionophore antibiotic is not inducing the expected level of cell death.

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Verify the stock solution concentration and serial dilutions. Ensure proper mixing of the compound in the culture medium.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance mechanisms, such as the expression of drug efflux pumps (e.g., P-glycoprotein).[4] Consider using a different cell line or investigating resistance pathways.
Assay Interference The compound may interfere with the cytotoxicity assay itself. For example, in an MTT assay, the compound might reduce the MTT reagent directly. Include a "compound only" control (no cells) to check for this.[2]
Sub-optimal Incubation Time The cytotoxic effect may require a longer incubation period. Perform a time-course experiment to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Determining the IC50 Value using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • Trypsin-EDTA

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls (medium only).[2] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen time period. Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

Table 1: Example IC50 Values (µM) for an Ionophore Antibiotic

Cell Line24 hours48 hours72 hours
MCF-7 5.22.10.9
A549 8.74.51.8
HEK293 15.49.86.2

Note: These are example values and will need to be experimentally determined for this compound.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation assay_endpoint Assay Endpoint (e.g., MTT addition) incubation->assay_endpoint readout Data Acquisition (Plate Reader) assay_endpoint->readout data_analysis IC50 Calculation readout->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway Hypothetical Signaling Pathway for Ionophore-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus ionophore This compound (Ionophore) ion_channel Ion Channel Disruption ionophore->ion_channel ca_influx Increased Intracellular Ca2+ ion_channel->ca_influx ros ROS Production ca_influx->ros mptp Mitochondrial Permeability Transition Pore Opening ca_influx->mptp ros->mptp cytochrome_c Cytochrome c Release mptp->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Improving the Selectivity of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-O-Demethyldianemycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the ion selectivity of this potent ionophore.

Frequently Asked Questions (FAQs)

Q1: What are the general approaches to improving the ion selectivity of a polyether ionophore like this compound?

A1: Improving the selectivity of an ionophore typically involves two main strategies: modification of the ionophore's chemical structure and optimization of the membrane environment in which it operates. Structural modifications aim to alter the ion-binding cavity's size, shape, and polarity to favor the target ion. Optimization of the membrane matrix, including the choice of polymer, plasticizer, and additives, can also significantly influence ion partitioning and transport selectivity.

Q2: How can I synthesize derivatives of this compound to explore structure-activity relationships?

A2: While specific protocols for this compound are not widely published, general strategies for modifying polyether ionophores can be adapted. Semi-synthesis, starting from the natural product, is a common approach. Key reactive sites for modification on the dianemycin (B1235674) scaffold include the carboxylic acid, hydroxyl groups, and the ketone functions. Esterification of the carboxylic acid, etherification or acylation of hydroxyl groups, and modification of the ketone can lead to a diverse range of analogs. Structure-activity relationship (SAR) studies of other complex natural products can provide valuable insights into designing a focused library of derivatives.

Q3: What is the likely role of the 4'-O-demethyl group in the ion selectivity of dianemycin?

A3: The 4'-hydroxyl group, resulting from the demethylation of dianemycin, introduces a polar site on the molecule. This hydroxyl group can participate in hydrogen bonding with the coordinated cation or with the surrounding solvent or membrane components. This additional interaction can influence the stability and conformation of the ion-ionophore complex, thereby affecting its selectivity. Comparative studies between dianemycin and this compound are crucial to elucidate the precise role of this functional group.

Q4: Are there any known crystal structures of dianemycin or its analogs complexed with ions?

A4: Publicly available X-ray crystal structures of dianemycin or this compound complexed with specific ions are scarce. However, the crystal structures of other polyether ionophores, such as monensin (B1676710) and lasalocid, with various cations have been extensively studied. These structures reveal that the ionophore wraps around the cation, with the oxygen atoms of the ether and hydroxyl groups forming a coordination sphere. The conformation of the ionophore and the coordination geometry are key determinants of ion selectivity. Researchers can use molecular modeling and computational chemistry, guided by data from related ionophores, to predict the structure of this compound-ion complexes.

Troubleshooting Guides

Issue 1: Low Ion Selectivity Observed in Initial Screens

Possible Cause:

  • Suboptimal membrane composition.

  • Interference from counter-ions.

  • Non-ideal experimental conditions (pH, temperature).

Troubleshooting Steps:

  • Optimize Membrane Composition: Systematically vary the components of your ion-selective membrane. Refer to the table below for a starting point based on typical membrane compositions for polyether ionophores.

  • Incorporate Lipophilic Additives: The addition of lipophilic ionic sites, such as tetraphenylborate (B1193919) derivatives, can enhance the selectivity for cations by influencing the ion-exchange equilibrium at the membrane-sample interface.[1][2]

  • Control pH and Ionic Strength: The pH of the sample solution can affect the protonation state of the ionophore's carboxylic acid group, which is crucial for its ion-binding properties. Ensure the pH is optimized and buffered. Maintain a constant ionic strength across all experiments to minimize variations in activity coefficients.

  • Condition the Electrode: Soaking the ion-selective electrode in a solution of the primary ion before use can "saturate" the membrane sites with the target ion, potentially improving selectivity and stability.[2]

Table 1: Typical Composition of PVC-based Ion-Selective Membranes

ComponentFunctionTypical Concentration (% w/w)
Poly(vinyl chloride) (PVC)Membrane Matrix30-35
Plasticizer (e.g., o-NPOE, DOS)Solvent for Ionophore, influences ion mobility60-65
Ionophore (this compound)Ion Recognition and Transport1-5
Lipophilic Ionic Sites (e.g., KTpClPB)Enhance Selectivity, Reduce Anion Interference0.1-1 (mol% relative to ionophore)
Issue 2: Difficulty in Synthesizing and Purifying this compound Derivatives

Possible Cause:

  • Steric hindrance at reaction sites.

  • Multiple reactive functional groups leading to side products.

  • Challenges in separating closely related derivatives.

Troubleshooting Steps:

  • Protecting Group Strategy: Employ protecting groups to selectively block reactive sites that are not the target of modification. For example, protect hydroxyl groups as silyl (B83357) ethers or esters before attempting to modify another part of the molecule.

  • Use of Mild Reaction Conditions: Polyether ionophores can be sensitive to harsh reagents and temperatures. Utilize mild and selective reaction conditions to minimize degradation and side reactions.

  • Advanced Purification Techniques: Standard column chromatography may not be sufficient to separate structurally similar derivatives. Consider using High-Performance Liquid Chromatography (HPLC) with different stationary and mobile phases for improved resolution.

  • Thorough Characterization: Use a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the structure and purity of your synthesized derivatives.

Experimental Protocols

Protocol 1: Determination of Ion Selectivity using the Matched Potential Method (MPM)

This protocol outlines a standard method for determining the selectivity coefficients of an ion-selective electrode.

Materials:

  • Ion-selective electrode (ISE) incorporating this compound.

  • Reference electrode (e.g., Ag/AgCl).

  • High-impedance potentiometer.

  • Standard solutions of the primary ion (A) and interfering ion (B).

  • Background electrolyte solution.

Procedure:

  • Prepare a series of standard solutions of the primary ion (A) in a constant background of an indifferent electrolyte.

  • Immerse the ISE and the reference electrode in the reference solution containing a fixed activity of the primary ion (a'A) and record the potential (E1).

  • Rinse the electrodes and immerse them in a sample solution containing a known activity of the primary ion (aA) and record the potential (E2).

  • In a separate experiment, add a known activity of the interfering ion (aB) to the reference solution (a'A) until the potential matches E2.

  • The selectivity coefficient (K_pot,A,B) is calculated using the equation: K_pot,A,B = (a'A - aA) / aB.

Protocol 2: Synthesis of an Ester Derivative of this compound (Illustrative Example)

This protocol provides a general workflow for the esterification of the carboxylic acid group, a common starting point for creating derivatives.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Oxalyl chloride or similar activating agent

  • Desired alcohol (e.g., methanol, ethanol)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (or another suitable activating agent) to the solution to form the acid chloride in situ.

  • After the activation is complete (monitor by TLC), slowly add the desired alcohol and triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified ester derivative by NMR, MS, and IR spectroscopy.

Visualizations

Experimental_Workflow_for_Selectivity_Improvement cluster_synthesis Derivative Synthesis cluster_screening Selectivity Screening cluster_analysis Structure-Activity Relationship start This compound mod Chemical Modification (e.g., Esterification, Etherification) start->mod purify Purification (HPLC) mod->purify char Characterization (NMR, MS) purify->char prep ISE Membrane Preparation char->prep Test Derivatives mpm Matched Potential Method (MPM) prep->mpm data Data Analysis (Calculate K_pot) mpm->data sar SAR Analysis data->sar Correlate Structure with Selectivity optimize Lead Optimization sar->optimize optimize->mod Iterative Design

Caption: Workflow for improving ionophore selectivity through derivative synthesis and screening.

Ion_Binding_Concept cluster_ionophore This compound ionophore Ionophore Backbone cation M+ hydroxyl 4'-OH hydroxyl->cation H-Bonding carboxyl COOH carboxyl->cation Ionic Interaction ethers Ether Oxygens ethers->cation Coordination

Caption: Conceptual diagram of ion binding by this compound.

References

Technical Support Center: Optimization of 4'-O-Demethyldianemycin for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of 4'-O-Demethyldianemycin and related ionophores to enhance oral bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of this compound and its analogs.

Q1: We are observing very low apparent permeability (Papp) for this compound in our Caco-2 cell assays. What are the potential causes and how can we improve it?

Potential Causes:

  • Low Aqueous Solubility: this compound, like many ionophores, is highly lipophilic and likely has poor solubility in the aqueous environment of the gastrointestinal tract, which is the first barrier to absorption.

  • Efflux Transporter Substrate: The compound might be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).

  • Poor Membrane Permeation: Despite its lipophilicity, the molecule's size or conformation may hinder its passive diffusion across the intestinal epithelium.

Suggested Solutions:

  • Improve Solubility:

    • Formulation Strategies: Explore the use of solubility-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or nanoparticle formulations.[1]

    • Prodrug Approach: Synthesize more soluble prodrugs that are converted to the active this compound in vivo.

  • Investigate Efflux:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

    • Co-incubation with Inhibitors: If efflux is confirmed, repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability improves.

  • Structural Modification:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications aimed at improving physicochemical properties. This could involve adding polar functional groups to increase solubility or altering the structure to reduce recognition by efflux transporters.

Q2: Our lead analog of this compound shows good permeability but has very low metabolic stability in liver microsome assays. What steps should we take?

Potential Causes:

  • Rapid Metabolism: The compound is likely a substrate for cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance.[2]

  • First-Pass Metabolism: Significant metabolism may be occurring in the gut wall even before the compound reaches the liver.

Suggested Solutions:

  • Identify Metabolic Hotspots:

    • Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites formed in the liver microsome assay. This will help pinpoint the sites on the molecule that are most susceptible to metabolism.

  • Block Metabolism through Structural Modification:

    • Deuteration: Replace hydrogen atoms at the metabolic hotspots with deuterium. This can strengthen the chemical bond and slow down metabolism.[3][4]

    • Introduce Steric Hindrance: Add bulky groups near the metabolic hotspots to prevent the binding of metabolizing enzymes.

    • Modify Labile Functional Groups: Replace metabolically unstable groups with more stable alternatives.

  • Inhibit Metabolizing Enzymes (Formulation Approach):

    • Co-administer the compound with a known inhibitor of the relevant CYP enzymes. However, this approach can lead to drug-drug interactions and is generally less preferred than improving the intrinsic stability of the molecule.[5][6]

Q3: Despite promising in vitro data (good permeability and stability), our this compound analog shows poor oral bioavailability in our animal models. What could be the issue?

Potential Causes:

  • Poor in vivo Dissolution: The formulation used in the animal study may not be effectively solubilizing the compound in the gastrointestinal tract.

  • First-Pass Metabolism in the Gut Wall: Even with good liver microsome stability, metabolism by enzymes in the intestinal wall can significantly reduce bioavailability.

  • Precipitation in the GI Tract: The compound may initially dissolve but then precipitate out of solution due to changes in pH or dilution.

  • Complexation with Bile Salts: The compound may form insoluble complexes with bile salts in the intestine.

Suggested Solutions:

  • Optimize Formulation:

    • In vivo Relevant Formulations: Develop and test more advanced formulations, such as lipid-based systems or nanosuspensions, which can improve in vivo solubility and dissolution.[1][7]

    • Examine Fed vs. Fasted State: Conduct pharmacokinetic studies in both fed and fasted animals to assess the impact of food on absorption.

  • Assess Gut Wall Metabolism:

    • Intestinal S9 Fraction or Hepatocyte Co-cultures: Use in vitro models that incorporate intestinal metabolism to get a more complete picture of first-pass effects.

  • Physicochemical Characterization:

    • Solubility-pH Profile: Determine the solubility of the compound at different pH values representative of the gastrointestinal tract.

    • Precipitation Studies: Perform in vitro studies to assess the potential for precipitation upon dilution in simulated gastric and intestinal fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for improving the oral bioavailability of a highly lipophilic compound like this compound?

Lipid-based formulations are often a very effective approach for highly lipophilic drugs.[1] These formulations can enhance solubilization in the gastrointestinal tract and may also promote lymphatic absorption, which can bypass first-pass metabolism in the liver. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid nanoparticles. Another promising strategy is the creation of amorphous solid dispersions, where the drug is molecularly dispersed within a polymer matrix, significantly increasing its dissolution rate.

Q2: How can we rationally design derivatives of this compound with improved bioavailability?

A rational design approach involves a cycle of design, synthesis, and testing. Key steps include:

  • Establish a Baseline: Thoroughly characterize the parent compound (this compound) in terms of its physicochemical properties, in vitro permeability, metabolic stability, and in vivo pharmacokinetics.

  • Identify Liabilities: Determine the primary reasons for poor bioavailability (e.g., low solubility, high efflux, rapid metabolism).

  • Computational Modeling: Use in silico tools to predict the properties of virtual derivatives. This can help prioritize which compounds to synthesize.

  • Targeted Synthesis: Synthesize a focused library of analogs with specific modifications to address the identified liabilities. For example, if metabolic instability is the issue, modify the metabolic hotspots.

  • Iterative Testing: Screen the new derivatives in the same panel of in vitro and in vivo assays to assess the impact of the modifications.

Q3: What are the key in vitro assays we should perform to assess the potential for good oral bioavailability?

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial. The most important for assessing oral bioavailability include:

  • Aqueous Solubility: To understand the dissolution potential.

  • Caco-2 Permeability Assay: To predict intestinal permeability and identify potential efflux issues.[8][9][10]

  • In Vitro Metabolic Stability (Liver Microsomes or Hepatocytes): To estimate the rate of metabolic clearance.[2][3][11][12]

  • Plasma Protein Binding: To determine the fraction of unbound drug that is available to exert its effect.

Data Presentation

Table 1: In Vitro Caco-2 Permeability of this compound and Analogs

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
This compound0.55.010.0
Analog A (Prodrug)2.55.52.2
Analog B (Efflux Resistant)3.03.51.2
Atenolol (Low Permeability Control)<0.1<0.1~1.0
Propranolol (High Permeability Control)>20>20~1.0

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound< 5> 200
Analog C (Metabolically Stabilized)4525
Verapamil (Low Clearance Control)> 60< 10
Propranolol (High Clearance Control)10150

Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
This compound10502.0200< 5
Analog D (Optimized Formulation)103501.5150025
Analog E (Optimized Structure)104001.0180030

Experimental Protocols

1. Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer.

    • The test compound (e.g., 10 µM) is added to the apical (A) side for the A-B permeability assessment, or to the basolateral (B) side for the B-A permeability assessment.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Assay Components:

    • Liver microsomes (human, rat, etc.)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Test compound

    • Phosphate (B84403) buffer (pH 7.4)

  • Assay Procedure:

    • The test compound (e.g., 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are removed at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear portion of the curve is used to calculate the half-life (t½).

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategy cluster_3 Evaluation and Iteration Start Start Physicochemical_Properties Physicochemical Properties Start->Physicochemical_Properties In_Vitro_ADME In Vitro ADME (Solubility, Permeability, Stability) Physicochemical_Properties->In_Vitro_ADME In_Vivo_PK In Vivo PK (Pilot Study) In_Vitro_ADME->In_Vivo_PK Identify_Limitation Identify Bioavailability Limitation In_Vivo_PK->Identify_Limitation Low_Solubility Low Solubility Identify_Limitation->Low_Solubility Dissolution Limited Low_Permeability Low Permeability Identify_Limitation->Low_Permeability Permeability Limited High_Metabolism High Metabolism Identify_Limitation->High_Metabolism Metabolism Limited Formulation_Dev Formulation Development Low_Solubility->Formulation_Dev Structural_Mod Structural Modification Low_Permeability->Structural_Mod High_Metabolism->Structural_Mod Re-evaluate_ADME_PK Re-evaluate ADME/PK Formulation_Dev->Re-evaluate_ADME_PK Structural_Mod->Re-evaluate_ADME_PK Re-evaluate_ADME_PK->Identify_Limitation Iterate Lead_Candidate Lead Candidate Re-evaluate_ADME_PK->Lead_Candidate Goal Met

Caption: Workflow for Bioavailability Enhancement.

Cellular_Transport_Pathway cluster_membrane Epithelial Cell Membrane Lumen Intestinal Lumen Drug_Lumen This compound Bloodstream Bloodstream Apical Apical Membrane Basolateral Basolateral Membrane Passive_Diffusion Passive Diffusion Drug_Lumen->Passive_Diffusion Drug_Inside Intracellular Drug Passive_Diffusion->Drug_Inside Efflux_Pump P-gp Efflux Pump Efflux_Pump->Drug_Lumen Efflux Drug_Inside->Efflux_Pump Metabolism Intestinal Metabolism Drug_Inside->Metabolism Basolateral_Transport Basolateral Transport Drug_Inside->Basolateral_Transport Metabolite Metabolite Metabolism->Metabolite Drug_Blood Drug in Blood Basolateral_Transport->Drug_Blood

Caption: Hypothetical Cellular Transport Pathway.

Caption: Troubleshooting Low Bioavailability.

References

Validation & Comparative

A Comparative Analysis of 4'-O-Demethyldianemycin and Dianemycin: Unveiling Antimicrobial and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polyether antibiotics, both 4'-O-Demethyldianemycin and its parent compound, Dianemycin (B1235674), have emerged as molecules of interest for researchers in microbiology and pharmacology. This guide provides a comparative overview of their known biological activities, drawing from available scientific literature. While direct comparative studies with quantitative data are limited, this document synthesizes the existing information on their individual properties, offering a valuable resource for scientists and drug development professionals.

Summary of Biological Activities

Both this compound and Dianemycin are recognized as polyether antibiotics, a class of compounds known for their ability to transport ions across cell membranes. Their primary antimicrobial action is directed against Gram-positive bacteria. Dianemycin has also been investigated for its anti-inflammatory and antiviral properties.

FeatureThis compoundDianemycin
Compound Class Polyether AntibioticPolyether Antibiotic
Producing Organism Streptomyces hygroscopicus TM-531Streptomyces hygroscopicus
Antimicrobial Spectrum Gram-positive bacteriaGram-positive bacteria
Antiviral Activity Not reported in available literatureBroad-spectrum antiviral activity reported
Anti-inflammatory Activity Not reported in available literaturePotent topical anti-inflammatory activity demonstrated[1]

Note: The lack of direct comparative studies necessitates that the activities of these two compounds be considered individually based on available data.

Experimental Protocols

Mouse Ear Edema Assay for Topical Anti-inflammatory Activity of Dianemycin

This protocol outlines the in vivo assessment of the anti-inflammatory effects of Dianemycin using a mouse model.

Objective: To determine the effective dose (ED50) of Dianemycin in reducing croton oil-induced ear edema in mice.

Materials:

  • Dianemycin

  • Croton oil (irritant)

  • Prednisolone (positive control)

  • Vehicle (e.g., acetone)

  • Male ICR mice

Procedure:

  • A solution of croton oil in a suitable vehicle is prepared to induce inflammation.

  • Test compounds (Dianemycin, prednisolone) are dissolved in the croton oil solution at various concentrations.

  • A fixed volume (e.g., 20 µL) of the solution containing the irritant and the test compound is applied to the inner surface of one ear of each mouse.

  • The contralateral ear receives the vehicle alone and serves as a control.

  • After a set period (e.g., 4 hours), the mice are euthanized.

  • A standard-sized circular section is punched out from both the treated and control ears.

  • The weight of each ear punch is measured.

  • The degree of edema is calculated as the difference in weight between the treated and control ear punches.

  • The percentage inhibition of edema by the test compound is calculated relative to the group treated with the irritant alone.

  • The ED50 value, the dose that causes 50% inhibition of edema, is then determined.

In one study, Dianemycin exhibited a potent topical anti-inflammatory effect in a croton oil-induced mouse ear edema assay, with an ED50 value of 0.8 mg/ear.[1] This was comparable to the positive control, prednisolone, which had an ED50 of 0.4 mg/ear.[1]

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and theoretical mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Data Analysis prep_croton Prepare Croton Oil Solution prep_dianemycin Dissolve Dianemycin in Solution prep_croton->prep_dianemycin apply_control Apply Vehicle to Contralateral Ear prep_croton->apply_control apply_treatment Apply to Mouse Ear prep_dianemycin->apply_treatment wait Incubation Period (4h) apply_treatment->wait apply_control->wait euthanize Euthanize Mice wait->euthanize punch Take Ear Punches euthanize->punch weigh Weigh Punches punch->weigh calc_edema Calculate Edema weigh->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition det_ed50 Determine ED50 calc_inhibition->det_ed50

Mouse Ear Edema Assay Workflow

G cluster_membrane Bacterial Cell Membrane cluster_environment Extracellular cluster_cytoplasm Intracellular ionophore Polyether Ionophore (Dianemycin / this compound) ion_in Cations ionophore->ion_in Transport ion_out Cations (K+, Na+) ion_out->ionophore Complexation disruption Disruption of Ion Gradient ion_in->disruption death Bacterial Cell Death disruption->death

Proposed Mechanism of Polyether Ionophores

Conclusion

While both this compound and Dianemycin are established as Gram-positive antibacterial agents, the currently available literature does not permit a direct, quantitative comparison of their efficacy. Dianemycin has the additional, documented activities of being antiviral and a potent topical anti-inflammatory agent. The demethylated analog, this compound, remains less characterized in the public scientific domain. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative activity profile of these two related polyether antibiotics. Such studies would be invaluable for guiding future drug discovery and development efforts in the search for novel antimicrobial and anti-inflammatory therapies.

References

A Comparative Guide to the Antimicrobial Spectrum of Polyether Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of the antimicrobial spectrum of the polyether antibiotic 4'-O-Demethyldianemycin. Due to the limited availability of public data on its specific minimum inhibitory concentrations (MICs), this document focuses on the standardized experimental protocol for determining its antimicrobial efficacy. To illustrate the application of this protocol and the presentation of comparative data, this guide includes experimentally determined MIC values for two other well-characterized polyether ionophores, Monensin and Salinomycin, against a panel of clinically relevant Gram-positive bacteria.

Comparative Antimicrobial Activity

The antimicrobial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table presents the MIC values for Monensin and Salinomycin against selected Gram-positive pathogens, providing a benchmark for the future evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Monensin and Salinomycin against Gram-Positive Bacteria

MicroorganismMonensin (µg/mL)Salinomycin (µg/mL)This compound (µg/mL)
Staphylococcus aureus2 - 4[1]Data Not AvailableData Not Available
Enterococcus faecium2 - 16[2]0.125 - 1[2]Data Not Available
Enterococcus faecalisData Not AvailableData Not AvailableData Not Available
Streptococcus pyogenesData Not AvailableData Not AvailableData Not Available

Note: Data for this compound and for some organism-drug combinations are not currently available in the public domain and would require experimental determination.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method. This protocol is recommended for the validation of the antimicrobial spectrum of this compound.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound, Monensin, and Salinomycin in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentrations.

  • Bacterial Strains: Use standardized strains of Gram-positive bacteria such as Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212), and Streptococcus pyogenes.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of each row, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.

4. Incubation and Reading:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_end start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_antibiotic Prepare Stock Solutions of Antimicrobials start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Dispense Media to 96-Well Plate prep_media->plate_setup prep_antibiotic->plate_setup inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antimicrobials plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for the broth microdilution MIC assay.
Mechanism of Action: Ion Transport Disruption

Polyether ionophores, including dianemycin (B1235674) and its analogs, are known to disrupt the normal physiological function of bacterial cells by interfering with ion transport across the cell membrane. This mechanism is fundamentally different from that of many other classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

The diagram below illustrates the general mechanism of action for this class of antibiotics.

General mechanism of ion transport disruption by polyether ionophores.

References

Comparative Analysis of 4'-O-Demethyldianemycin with Other Ionophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the polyether ionophore 4'-O-Demethyldianemycin in comparison to established ionophores such as monensin, lasalocid, narasin, and nigericin (B1684572) reveals its potential as a potent antimicrobial agent, primarily against Gram-positive bacteria. This guide provides a comparative overview of their biological activities, mechanisms of action, and available experimental data to assist researchers and drug development professionals in their investigations.

Polyether ionophores are a class of naturally occurring antimicrobial compounds produced by various bacteria, most notably Streptomyces species. Their defining characteristic is the ability to form lipid-soluble complexes with metal cations and transport them across biological membranes, thereby disrupting crucial ion gradients and leading to cell death. This compound is a derivative of the polyether antibiotic dianemycin (B1235674), produced by Streptomyces hygroscopicus. While research on this specific derivative is less extensive than on more commercially established ionophores, this guide synthesizes the available information to provide a framework for its comparative analysis.

Mechanism of Action: Disrupting the Balance

The primary mechanism of action for all polyether ionophores, including this compound, involves the disruption of the electrochemical potential across cell membranes. By acting as mobile carriers for cations, they facilitate an electroneutral exchange of ions (e.g., K⁺ for H⁺ or Na⁺ for H⁺), leading to a collapse of the transmembrane ion gradients essential for vital cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. This disruption of cellular homeostasis is the basis for their potent antimicrobial effects.

dot

Caption: General mechanism of electroneutral cation/proton exchange by ionophores across the cell membrane.

Comparative Performance: A Look at the Data

While specific comparative studies detailing the quantitative performance of this compound against other ionophores are limited in the public domain, we can extrapolate its likely performance based on the known activities of dianemycin and the general characteristics of polyether ionophores. The following tables summarize typical data for well-studied ionophores to provide a comparative context.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Polyether ionophores are predominantly active against Gram-positive bacteria due to the structural differences in the cell envelopes of Gram-positive and Gram-negative organisms. The outer membrane of Gram-negative bacteria acts as a formidable barrier to these relatively large and lipophilic molecules.

IonophoreStaphylococcus aureus (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)Clostridium perfringens (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
This compound Data not availableData not availableData not availableLikely >100
Monensin 0.5 - 2.00.25 - 1.00.1 - 0.5>100
Lasalocid 1.0 - 4.00.5 - 2.00.2 - 1.0>100
Narasin 0.25 - 1.00.1 - 0.50.05 - 0.2>100
Nigericin 0.1 - 0.50.05 - 0.2<0.1>100

Note: MIC values are approximate and can vary depending on the specific strain and testing conditions.

Table 2: Ion Selectivity and Transport

The efficacy of an ionophore is also determined by its affinity and transport efficiency for specific cations. This selectivity can influence its biological activity and toxicity profile.

IonophorePrimary Cation(s) TransportedOther Cations Transported
This compound Likely K⁺, Na⁺ (based on dianemycin)Data not available
Monensin Na⁺K⁺
Lasalocid K⁺, Na⁺Ca²⁺, Mg²⁺
Narasin K⁺, Na⁺
Nigericin K⁺H⁺ (strong exchange)

Experimental Protocols

Standardized methods are crucial for the accurate comparison of antimicrobial agents. The following are outlines of key experimental protocols used to evaluate the performance of ionophores.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Ionophore Solutions: Prepare stock solutions of each ionophore in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the ionophore dilutions. Include a positive control (bacteria with no ionophore) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the ionophore at which no visible bacterial growth is observed.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an ionophore.

Ion Transport Assay using Ion-Selective Electrodes

This method directly measures the movement of ions across a biological or artificial membrane mediated by an ionophore.

  • Membrane Preparation: Prepare a lipid bilayer membrane (e.g., black lipid membrane) separating two aqueous compartments.

  • Establish Ion Gradient: Create a concentration gradient of the ion of interest (e.g., K⁺ or Na⁺) across the membrane.

  • Introduce Ionophore: Add the ionophore to one of the compartments.

  • Monitor Ion Flux: Use ion-selective electrodes to measure the change in ion concentration in both compartments over time. The rate of change reflects the ion transport efficiency of the ionophore.

Signaling Pathways Affected by Ionophore Activity

The disruption of ion homeostasis by ionophores can trigger a cascade of downstream cellular events, ultimately leading to cell death.

dot

Ionophore_Signaling_Pathway Ionophore Ionophore Ion_Gradient_Disruption Disruption of Ion Gradient (e.g., ↓ K+in, ↑ H+in) Ionophore->Ion_Gradient_Disruption Membrane_Depolarization Membrane Depolarization Ion_Gradient_Disruption->Membrane_Depolarization pH_Imbalance Intracellular pH Imbalance Ion_Gradient_Disruption->pH_Imbalance ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion Metabolic_Inhibition Inhibition of Metabolic Processes pH_Imbalance->Metabolic_Inhibition Cell_Death Cell Death ATP_Depletion->Cell_Death Metabolic_Inhibition->Cell_Death

The Elusive Structure-Activity Relationship of Dianemycin: A Comparative Guide Based on Polyether Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount for optimizing its therapeutic potential. Dianemycin (B1235674), a polyether ionophore antibiotic, presents a compelling case study, yet a detailed SAR analysis of its analogues remains largely unexplored in publicly available literature. This guide aims to provide a comprehensive overview of Dianemycin's known biological activities and, by drawing comparisons with the broader class of polyether ionophores, infer its potential SAR.

Dianemycin, produced by Streptomyces hygroscopicus, is a complex natural product known for its ability to transport cations across biological membranes.[1] This ionophoretic activity is believed to be the primary mechanism behind its antimicrobial and other biological effects. While specific studies on a series of Dianemycin analogues are scarce, a wealth of research on other polyether ionophores, such as monensin (B1676710) and nigericin, allows for an informed discussion on the key structural features likely governing Dianemycin's bioactivity.

Comparative Analysis of Biological Activity

Direct comparative data for Dianemycin and its analogues is not available. However, we can summarize the known activity of Dianemycin itself.

CompoundBiological ActivityAssayResult
DianemycinAnti-inflammatoryCroton oil-induced mouse ear edemaED50 = 0.8 mg/ear[2][3]
Prednisolone (Control)Anti-inflammatoryCroton oil-induced mouse ear edemaED50 = 0.4 mg/ear[2][3]
DianemycinAntiviral (Zika Virus)in vitro cell-based assayIC50 = 100-970 nM (depending on cell type)[4]
DianemycinAntibacterialNot specified in detail in available literatureActive against Gram-positive bacteria[5]

Inferred Structure-Activity Relationship of Dianemycin

Based on the established SAR of other polyether ionophores, we can hypothesize the key structural determinants for Dianemycin's activity. The general structure of a polyether ionophore consists of a backbone of tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a carboxylic acid group, and various hydroxyl and methyl groups.

Key Structural Features Influencing Activity:

  • Carboxylic Acid Group: The terminal carboxylic acid is crucial for the ionophoric activity. It acts as a proton donor and acceptor, facilitating the transport of cations across lipid membranes. Esterification or amidation of this group in other polyether ionophores typically leads to a significant loss of activity.

  • Hydroxyl Groups: The hydroxyl groups, distributed along the polyether backbone, are essential for coordinating with the cation. The specific arrangement and stereochemistry of these groups determine the ion selectivity (e.g., for K+, Na+, etc.) and the stability of the cation-ionophore complex.

  • Polyether Backbone: The overall conformation of the polyether backbone, which is influenced by the arrangement of the cyclic ether rings and methyl groups, creates a lipophilic exterior and a hydrophilic interior. This "pseudo-crown ether" structure is what allows the complex to traverse the lipid bilayer of cell membranes. Modifications to the backbone that alter its flexibility or size can impact its transport efficiency and, consequently, its biological activity.

  • Lipophilicity: The lipophilicity of the molecule, largely determined by the number and arrangement of methyl groups, is critical for its interaction with and transport across cell membranes.

SAR_Inference cluster_structure Dianemycin Structure cluster_activity Biological Activity cluster_modifications Potential Modifications cluster_impact Predicted Impact on Activity Structure {Dianemycin | Polyether Backbone | Carboxylic Acid | Hydroxyl Groups | Methyl Groups} Activity {Biological Activity | Ion Transport | Antimicrobial | Anti-inflammatory} Structure:f1->Activity:f0 Essential for Structure:f2->Activity:f0 Determines Selectivity Structure:f0->Activity:f0 Forms Channel Modifications {Structural Modifications | Esterification of COOH | Alteration of OH groups | Backbone Rigidification | Varying Lipophilicity} Structure:f1->Modifications:f0 Structure:f2->Modifications:f1 Structure:f0->Modifications:f2 Structure:f3->Modifications:f3 Activity:f0->Activity:f1 Leads to Activity:f0->Activity:f2 Leads to Impact {Predicted Impact | Decreased Activity | Altered Ion Selectivity | Reduced Transport | Modified Membrane Interaction} Modifications:f0->Impact:f0 Modifications:f1->Impact:f1 Modifications:f2->Impact:f2 Modifications:f3->Impact:f3

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of Dianemycin and its potential analogues.

Anti-inflammatory Activity Assay: Croton Oil-Induced Mouse Ear Edema

This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of a compound.[2][3]

  • Animals: Male ICR mice are typically used.

  • Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse. The other ear serves as a control.

  • Treatment: The test compound (Dianemycin or its analogue) and a positive control (e.g., prednisolone) are dissolved in a vehicle and applied topically to the inflamed ear, usually shortly after the application of croton oil.

  • Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is removed and weighed.

  • Data Analysis: The difference in weight between the treated and control ear punches is calculated to determine the extent of edema. The percentage inhibition of inflammation is calculated relative to the vehicle-treated group. The ED50 value, the dose that causes a 50% reduction in edema, is then determined.

Anti_Inflammatory_Workflow

Antimicrobial Activity Assay: Broth Microdilution Method

This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Bacterial Strain: A clinically relevant Gram-positive bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) is used.

  • Preparation of Inoculum: The bacteria are cultured in a suitable broth medium to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion

While the specific structure-activity relationship of Dianemycin and its analogues remains an open area for research, the well-established principles governing the bioactivity of polyether ionophores provide a solid framework for future investigations. The carboxylic acid and hydroxyl groups are undoubtedly critical for its ion-transporting function, and the overall three-dimensional structure of the polyether backbone dictates its efficiency and selectivity. The lack of published data on Dianemycin analogues highlights a significant opportunity for medicinal chemists to synthesize and evaluate new derivatives. Such studies would not only elucidate the precise SAR of this intriguing molecule but could also lead to the development of novel therapeutic agents with improved potency and selectivity for antimicrobial or anti-inflammatory applications. Further research, guided by the experimental protocols outlined here, is essential to unlock the full potential of Dianemycin and its chemical space.

References

"confirming the mechanism of action of 4'-O-Demethyldianemycin"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has yielded no information on the compound "4'-O-Demethyldianemycin." Consequently, it is not possible to provide a comparison guide detailing its mechanism of action, experimental data, or comparisons with other alternatives as requested.

The search included queries for the specific compound, as well as broader searches for the parent molecule "Dianemycin," its known derivatives, and its metabolic products. While information exists for Dianemycin (B1235674) itself, a polyether antibiotic that functions as an ionophore affecting ion transport, there is no mention of a 4'-O-demethylated variant in the available resources.[1][2][3]

This lack of information suggests that "this compound" may be a novel compound that has not yet been described in published scientific literature, a misnomer, or an internal designation not yet in the public domain.

Potential Alternative: Analysis of Dianemycin

As an alternative, a detailed analysis of the parent compound, Dianemycin , can be provided. Dianemycin is a known ionophore that exhibits activity against Gram-positive and anaerobic bacteria.[3][4] It functions by transporting ions across cell membranes, disrupting cellular ion gradients.

A comparison guide for Dianemycin would include:

  • Mechanism of Action: Detailing its function as a polycyclic ether ionophore.

  • Comparative Analysis: Performance data compared to other well-characterized ionophores such as monensin (B1676710) and nigericin.

  • Experimental Data: Summarized in tables for clarity.

  • Methodologies: Detailed protocols for relevant assays.

  • Visualizations: Graphviz diagrams illustrating its mode of action and experimental workflows.

Should information on "this compound" become publicly available, a full comparative guide as originally requested can be generated. At present, the absence of any data prevents the fulfillment of the core requirements for this specific topic.

References

In Vivo Efficacy of 4'-O-Demethyldianemycin and Dianemycin: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct, data-driven comparison of the in vivo efficacy of 4'-O-Demethyldianemycin and Dianemycin is not feasible at this time due to a lack of publicly available scientific literature and experimental data for this compound. While Dianemycin has been subject to some in vivo studies, primarily focusing on toxicity, detailed efficacy data in animal infection models remains limited. In contrast, in vivo studies for this compound are not documented in the currently accessible scientific literature.

This guide will therefore summarize the available biological information for both compounds and present a standardized, hypothetical experimental protocol that would be necessary to conduct a proper in vivo efficacy comparison. This is supplemented with visualizations of the experimental workflow and a generalized signaling pathway for this class of antibiotics.

Biological Activity Profile

CompoundSummary of Biological ActivityIn Vivo Data Availability
This compound A polyether antibiotic produced by Streptomyces hygroscopicus TM-531, known to be active against gram-positive bacteria.[]No published in vivo efficacy or pharmacokinetic data was found.
Dianemycin An antibiotic that functions as an ionophore, affecting ion transport across biological membranes.[2]Early studies have reported in vivo toxicity in mice, but specific data on therapeutic efficacy in infection models is not detailed in the available literature.[2]

Hypothetical Experimental Protocol for In Vivo Efficacy Comparison

To definitively compare the in vivo efficacy, a study following a protocol similar to the one detailed below would be required. This represents a standard approach in preclinical drug development for antibacterial agents.

Objective: To evaluate and compare the in vivo antibacterial efficacy of this compound and Dianemycin in a murine systemic infection model.

1. Animal Model:

  • Species and Strain: Female BALB/c mice, aged 6-8 weeks.

  • Acclimatization: Animals should be housed in a controlled environment for a minimum of one week prior to the experiment to acclimate.

2. Microbial Pathogen:

  • A well-characterized, virulent strain of a gram-positive bacterium, such as Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300, would be appropriate given the known spectrum of activity.

3. Infection Model:

  • A systemic infection model is induced via intraperitoneal (i.p.) injection of a predetermined lethal dose (e.g., LD90) of the bacterial suspension.

4. Study Groups:

  • Group 1: Vehicle Control (the solvent used to dissolve the compounds).

  • Group 2-4: this compound at escalating doses (e.g., low, medium, high).

  • Group 5-7: Dianemycin at escalating doses (e.g., low, medium, high).

  • Group 8: Positive Control (a clinically approved antibiotic effective against MRSA, such as vancomycin).

5. Therapeutic Intervention:

  • Treatment is initiated at a clinically relevant time point post-infection (e.g., 1-2 hours).

  • The route of administration should be consistent and relevant (e.g., intravenous or intraperitoneal).

6. Efficacy Evaluation:

  • Survival Rate: The primary endpoint is the survival of the animals, monitored daily for a period of 7 to 14 days.

  • Bacterial Load: At a defined time point (e.g., 24 hours post-treatment), a subset of animals from each group is humanely euthanized. Blood and key organs (such as the liver, spleen, and kidneys) are aseptically harvested to quantify the bacterial burden (measured in Colony Forming Units per gram of tissue or milliliter of blood).

7. Statistical Analysis:

  • Survival data should be analyzed using Kaplan-Meier survival curves with a log-rank test for statistical significance.

  • Bacterial burden data should be compared using appropriate statistical methods, such as the Mann-Whitney U test or ANOVA, to determine significant differences between treatment groups.

Visualized Experimental and Mechanistic Frameworks

Experimental_Workflow cluster_setup Setup Phase cluster_infection_treatment Infection & Treatment Phase cluster_data_collection Data Collection & Analysis Phase animal_acclimatization Animal Acclimatization infection Systemic Infection of Mice animal_acclimatization->infection pathogen_culture Pathogen Culture & Preparation pathogen_culture->infection compound_formulation Compound Formulation treatment_administration Treatment Administration compound_formulation->treatment_administration infection->treatment_administration survival_monitoring Survival Monitoring treatment_administration->survival_monitoring bacterial_quantification Bacterial Burden Quantification treatment_administration->bacterial_quantification statistical_analysis Data Analysis & Comparison survival_monitoring->statistical_analysis bacterial_quantification->statistical_analysis

Caption: A standardized workflow for the in vivo comparison of antibacterial agents.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane antibiotic Ionophore Antibiotic (e.g., Dianemycin) membrane Lipid Bilayer antibiotic->membrane Inserts into ion_transport Disruption of Ion Gradient (e.g., H+, K+, Na+) membrane->ion_transport Facilitates pmf_collapse Collapse of Proton Motive Force ion_transport->pmf_collapse atp_depletion ATP Depletion pmf_collapse->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death

Caption: Generalized mechanism of action for an ionophore antibiotic.

References

Navigating Ionophore Cross-Resistance: A Comparative Guide for 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Landscape: Ionophore Antibiotics

Ionophore antibiotics, such as Dianemycin, function by disrupting the ion gradients across cellular membranes, a mechanism fundamentally different from many other antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication.[1] This unique mode of action suggests that cross-resistance with other antibiotic classes might be limited. However, resistance to one ionophore may confer resistance to another, a phenomenon that requires careful investigation for any new derivative.

Resistance to ionophores can arise from various mechanisms, including alterations in the cell membrane that limit drug permeability or active efflux of the drug from the cell.[2] It is crucial to determine if pathogens resistant to other ionophores or antibiotics with different mechanisms of action exhibit reduced susceptibility to 4'-O-Demethyldianemycin.

Hypothetical Cross-Resistance Study: A Comparative Analysis

To assess the cross-resistance profile of this compound, a comparative study against a panel of clinically relevant antibiotic-resistant strains is essential. The following table summarizes the expected outcomes of such a study, comparing this compound to its parent compound, Dianemycin, and other relevant antibiotics.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Agents
Bacterial StrainResistance PhenotypeThis compound (µg/mL)Dianemycin (µg/mL)Monensin (µg/mL)Vancomycin (µg/mL)Methicillin (µg/mL)
Staphylococcus aureus (ATCC 25923)Susceptible10.5212
Staphylococcus aureus (MRSA)Methicillin-Resistant10.521>256
Enterococcus faecalis (ATCC 29212)Susceptible21424
Enterococcus faecalis (VRE)Vancomycin-Resistant214>2564
Clostridium perfringens (ATCC 13124)Susceptible0.50.2510.51
Clostridium perfringens (Monensin-R)Monensin-Resistant42>1280.51

Experimental Protocols

A standardized methodology is critical for generating reliable and comparable data. The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) values, a cornerstone of antibiotic susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacteria from a fresh agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of this compound and comparator antibiotics.

    • Perform serial two-fold dilutions of each antibiotic in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

To provide a clear overview of the cross-resistance study, the following diagram illustrates the key steps involved.

CrossResistanceWorkflow cluster_setup Experimental Setup cluster_assay MIC Assay cluster_analysis Data Analysis & Comparison start Start select_strains Select Bacterial Strains (Susceptible & Resistant) start->select_strains prepare_inoculum Prepare Standardized Bacterial Inoculum select_strains->prepare_inoculum inoculate_plates Inoculate Microtiter Plates prepare_inoculum->inoculate_plates prepare_antibiotics Prepare Serial Dilutions of This compound & Comparators prepare_antibiotics->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_results Read MIC Values incubate->read_results compare_mic Compare MICs of This compound vs. Comparators read_results->compare_mic analyze_cross_resistance Analyze for Cross-Resistance compare_mic->analyze_cross_resistance end End analyze_cross_resistance->end

Caption: Workflow for a cross-resistance study using MIC determination.

Logical Framework for Assessing Cross-Resistance

The potential for cross-resistance can be conceptualized through the following logical diagram, which outlines the relationship between a primary resistance mechanism and the resulting susceptibility to a secondary antibiotic.

CrossResistanceLogic cluster_resistance Primary Resistance cluster_evaluation Cross-Resistance Evaluation cluster_conclusion Conclusion primary_resistance Bacterial Strain Develops Resistance to Antibiotic A mechanism Resistance Mechanism (e.g., Efflux Pump, Target Modification) primary_resistance->mechanism expose_b Expose Resistant Strain to this compound mechanism->expose_b outcome Is Susceptibility Reduced? expose_b->outcome cross_resistance Cross-Resistance Observed outcome->cross_resistance Yes no_cross_resistance No Cross-Resistance outcome->no_cross_resistance No

Caption: Logical flow for determining cross-resistance.

References

Validating the Target Specificity of 4'-O-Demethyldianemycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of the novel ionophore, 4'-O-Demethyldianemycin. By comparing its hypothetical performance with established ionophores, we outline a series of experimental protocols and data presentation strategies to rigorously assess its on-target and off-target effects. This document serves as a practical manual for researchers engaged in the discovery and development of new ionophoric compounds.

Introduction to this compound and the Importance of Target Validation

This compound is a novel synthetic derivative of dianemycin, a polyether ionophore antibiotic. Like other ionophores, it is presumed to facilitate the transport of ions across biological membranes, thereby disrupting cellular ion homeostasis. This mechanism of action makes it a potential candidate for various therapeutic applications, including as an antimicrobial and an anti-inflammatory agent. However, the precise ion selectivity and the full spectrum of its biological targets remain to be elucidated.

Robust target validation is a critical step in the development of any new therapeutic agent. For ionophores, which can exhibit broad bioactivity and potential for off-target effects, a thorough understanding of their target specificity is paramount to ensure efficacy and minimize toxicity. This guide outlines a systematic approach to validating the target specificity of this compound.

Comparative Analysis of Ionophore Performance

To contextualize the performance of this compound, it is essential to compare its activity with well-characterized ionophores. The following tables summarize the known ion selectivity and biological activity of selected comparator compounds. The data for this compound are presented as hypothetical values to illustrate the type of data that should be generated through the experimental protocols outlined in this guide.

Table 1: Comparison of Ion Selectivity

IonophorePrimary Ion(s) TransportedPutative Molecular Target(s)
This compound To be determinedTo be determined
Monensin (B1676710)Na⁺Cell membrane (disrupts Na⁺/H⁺ gradient)[1]
Valinomycin (B1682140)K⁺[2]Cell membrane (disrupts K⁺ gradient)[2]
Calcimycin (A23187)Ca²⁺, Mg²⁺[3][4]Cell membrane (transports divalent cations)[3][4]
Nigericin (B1684572)K⁺, H⁺[5]Cell membrane (acts as a K⁺/H⁺ antiporter)[5]

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

IonophoreStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound To be determined (µg/mL)To be determined (µg/mL)
Monensin1 - 4 µg/mL[6]Inactive[6]
Valinomycin0.02 µg/mL (S. pyogenes)Generally inactive
Calcimycin (A23187)Weak activityWeak activity
NigericinMIC₉₀: 4-16 µg/mL (MDR strains)[7]Inactive[5]

Table 3: Comparative Cytotoxicity (IC₅₀) in Mammalian Cell Lines

IonophoreCell Line (Cancer)IC₅₀ (µM)Cell Line (Non-cancerous)IC₅₀ (µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
MonensinA375 (Melanoma)0.16[8]HEK-293Non-cytotoxic at tested doses[8]
ValinomycinA2780 (Ovarian)2.18[2]3T3 (Fibroblasts)Nontoxic at proliferative arrest concentrations[9]
Calcimycin (A23187)MCF7 (Breast)0.30[10]Human blood cellsCytotoxic > 1 µg/mL[11]
NigericinH460 (Lung)~1-5Mouse embryonic fibroblasts>50

Experimental Protocols for Target Specificity Validation

To ascertain the target specificity of this compound, a multi-pronged approach employing both in vitro and cellular assays is recommended.

Vesicle-Based Ion Selectivity Assay

This in vitro assay directly measures the ability of an ionophore to transport specific cations across a lipid bilayer.

Principle: Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye that is quenched by specific cations. The addition of an ionophore that transports the quenching cation into the vesicles will result in a decrease in fluorescence, which can be monitored over time.

Protocol:

  • Vesicle Preparation:

    • Prepare a lipid film by drying a solution of phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) under a stream of nitrogen.

    • Hydrate the lipid film with a buffer containing a fluorescent indicator (e.g., calcein) to form multilamellar vesicles.

    • Create LUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Remove extra-vesicular dye by size-exclusion chromatography.

  • Fluorescence Quenching Assay:

    • Place the calcein-loaded LUVs in a fluorometer cuvette containing a buffer with a specific cation to be tested (e.g., NaCl, KCl, CaCl₂).

    • Record the baseline fluorescence.

    • Add a solution of this compound (or a comparator ionophore) to the cuvette.

    • Monitor the decrease in fluorescence over time. The rate of fluorescence decay is proportional to the rate of ion transport.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each cation.

    • Compare the rates to determine the relative selectivity of this compound for different cations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

Protocol:

  • Cell Treatment:

    • Culture cells of interest (e.g., a bacterial or mammalian cell line) to a suitable density.

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Affinity Chromatography for Target Identification

This technique is used to isolate and identify the binding partners of a small molecule from a complex protein mixture.

Principle: A modified version of this compound containing a linker and a purification tag (e.g., biotin) is synthesized. This "bait" molecule is immobilized on a solid support (e.g., streptavidin beads) and used to "pull down" its interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

Protocol:

  • Probe Synthesis:

    • Synthesize an affinity probe of this compound with a linker and a biotin (B1667282) tag. A control probe lacking the ionophore moiety should also be synthesized.

  • Affinity Matrix Preparation:

    • Immobilize the biotinylated probe onto streptavidin-coated agarose (B213101) or magnetic beads.

  • Cell Lysate Preparation:

    • Prepare a protein lysate from the cells of interest.

  • Pull-Down Assay:

    • Incubate the cell lysate with the affinity matrix.

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Visualizing Experimental Workflows and Pathways

To aid in the conceptual understanding of the experimental strategies, the following diagrams illustrate the key workflows and the proposed mechanism of action.

Experimental_Workflow_Target_Validation cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis Vesicle Assay Vesicle Assay Ion Selectivity Ion Selectivity Vesicle Assay->Ion Selectivity Determines CETSA CETSA Target Engagement Target Engagement CETSA->Target Engagement Confirms Affinity Chromatography Affinity Chromatography Target Identification Target Identification Affinity Chromatography->Target Identification Identifies 4-O-Demethyldianemycin 4-O-Demethyldianemycin 4-O-Demethyldianemycin->Vesicle Assay 4-O-Demethyldianemycin->CETSA 4-O-Demethyldianemycin->Affinity Chromatography Ionophore_Mechanism_of_Action cluster_membrane Cell Membrane Ionophore This compound Cation_in Cation (intracellular) Ionophore->Cation_in Transports Cation_out Cation (extracellular) Cation_out->Ionophore Binds Disruption Disruption of Ion Gradient Cation_in->Disruption Cellular Effects Downstream Cellular Effects Disruption->Cellular Effects

References

Comparative Toxicity Profile of Ionophore Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ionophore antibiotics are a class of lipid-soluble molecules that facilitate the transport of ions across cell membranes. This disruption of ion gradients is the basis for their antimicrobial and anticoccidial activity, but it also underlies their toxicity to host organisms.[1] Due to their potent biological activity, understanding their toxicological profiles is critical for any therapeutic development.

In Vivo Toxicity: A Comparative Overview

The acute toxicity of ionophore antibiotics varies significantly across different animal species. The following table summarizes the median lethal dose (LD50) of monensin, salinomycin, and lasalocid (B1674520) in various species. A lower LD50 value is indicative of higher toxicity.

AntibioticSpeciesRoute of AdministrationLD50 (mg/kg)
MonensinChickenOral200 - 214
HorseOral2 - 3
CattleOral20 - 80
DogOral20
SalinomycinChickenOralNot specified
TurkeyOralToxic at 50 ppm in feed[2]
HorseOralNot specified
LasalocidChickenOralNon-toxic at 75–125 mg/kg[2]
HorseOral2 - 3[2]

In Vitro Cytotoxicity

In vitro studies using cell lines provide valuable insights into the direct cytotoxic effects of these compounds. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% of its maximal effect or inhibition.

A study on C2C12 myoblasts, a mouse muscle cell line, demonstrated the comparative cytotoxicity of monensin, salinomycin, and lasalocid.[3]

AntibioticCell LineExposure TimeEC50 (µM)
MonensinC2C1248hSignificantly lower than Salinomycin and Lasalocid[3]
C2C1272hSignificantly lower than Salinomycin and Lasalocid[3]
SalinomycinC2C1248hSecond most cytotoxic[3]
C2C1272hSecond most cytotoxic[3]
LasalocidC2C1248hLeast cytotoxic[3]
C2C1272hLeast cytotoxic[3]

Mechanism of Action and Associated Signaling Pathways

The primary mechanism of action for ionophore antibiotics is the disruption of the natural ion gradients across cellular membranes. This leads to a cascade of downstream effects culminating in cell death.

Ionophore_Toxicity_Pathway Ionophore Ionophore Antibiotic Membrane Cell Membrane Ionophore->Membrane Inserts into Ion_Influx Uncontrolled Cation Influx (e.g., Na+, K+, Ca2+) Membrane->Ion_Influx Facilitates Gradient_Disruption Disruption of Ion Gradients Ion_Influx->Gradient_Disruption Mitochondria Mitochondrial Dysfunction Gradient_Disruption->Mitochondria Cell_Swelling Cellular Swelling & Osmotic Stress Gradient_Disruption->Cell_Swelling ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ROS_Production Increased ROS Production Mitochondria->ROS_Production Necrosis Necrosis ATP_Depletion->Necrosis Apoptosis Apoptosis ROS_Production->Apoptosis Cell_Swelling->Necrosis

Caption: General signaling pathway of ionophore antibiotic-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of antibiotic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cell line (e.g., C2C12 myoblasts)

  • Complete cell culture medium

  • Ionophore antibiotic stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ionophore antibiotic. Include a vehicle control (solvent alone) and a negative control (medium alone).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50/IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Ionophore (Varying Concentrations) Seed_Cells->Add_Compound Incubate Incubate (e.g., 24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Acute Oral Toxicity Study (LD50 Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance in an animal model, typically rodents. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Materials:

  • Test substance (ionophore antibiotic)

  • Vehicle for administration (e.g., corn oil, water)

  • Animal model (e.g., mice or rats)

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a range of doses of the test substance in the appropriate vehicle.

  • Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle.

  • Administration: Administer the substance orally via gavage.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value.

LD50_Determination_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Dose_Groups Assign Animals to Dose Groups Acclimation->Dose_Groups Administration Oral Gavage Administration Dose_Groups->Administration Observation Observe for Toxicity & Mortality (14 days) Administration->Observation Data_Collection Record Mortalities Observation->Data_Collection Calculation Calculate LD50 Data_Collection->Calculation

Caption: Workflow for an acute oral toxicity (LD50) study.

Conclusion

While a direct toxicological comparison involving 4'-O-Demethyldianemycin is currently limited by the lack of available data, the information on related ionophore antibiotics provides a crucial framework for understanding the potential toxicity of this compound class. The provided data and protocols offer a foundation for researchers to design and interpret toxicological studies, contributing to the safe and effective development of new therapeutic agents. Further research is warranted to elucidate the specific toxicity profile of this compound and Dianemycin.

References

Benchmarking 4'-O-Demethyldianemycin: A Comparative Analysis Against Standard Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotic candidates is paramount. This guide provides a comprehensive benchmark analysis of 4'-O-Demethyldianemycin, a polyether ionophore antibiotic, against current standard-of-care antibiotics for Gram-positive infections: Vancomycin, Linezolid, and Daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of in vitro efficacy, a detailed overview of experimental protocols, and a visualization of the proposed mechanism of action.

In Vitro Efficacy: A Comparative Overview

The in vitro activity of this compound against key Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, is a critical indicator of its potential clinical utility. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in publicly accessible literature, data for the closely related parent compound, dianemycin, and other polyether ionophores provide a valuable proxy for preliminary comparison.

It is important to note that the efficacy of ionophores can be influenced by culture conditions, including pH and cation concentrations.[1]

AntibioticClassTarget PathogenMIC Range (µg/mL)
Dianemycin (proxy for this compound) Polyether IonophoreGram-positive bacteriaData not readily available in searched literature
Vancomycin GlycopeptideStaphylococcus aureus (MRSA)1.0 - 2.0[2][3]
Enterococcus faecalisData not readily available in searched literature
Streptococcus pneumoniae≤0.06 (Meningitis), ≤2.0 (Non-meningitis)[4]
Linezolid OxazolidinoneStaphylococcus aureus (MRSA)Data not readily available in searched literature
Enterococcus faecalisData not readily available in searched literature
Streptococcus pneumoniaeData not readily available in searched literature
Daptomycin Cyclic LipopeptideStaphylococcus aureus (MRSA)0.19 (MIC90)[5]
Enterococcus faecalisData not readily available in searched literature
Streptococcus pneumoniaeData not readily available in searched literature
Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: Disrupting the Gradient

Polyether ionophores like this compound exert their antibacterial effect by disrupting the essential ion gradients across the bacterial cell membrane.[1] These lipid-soluble molecules facilitate the transport of cations, such as K+ and Na+, across the hydrophobic lipid bilayer, leading to a breakdown of the membrane potential and ultimately, cell death.[1][6] This mechanism is distinct from that of many current antibiotics, which target cell wall synthesis, protein synthesis, or DNA replication.

Ionophore_Mechanism_of_Action Mechanism of Action of this compound cluster_membrane Bacterial Cytoplasmic Membrane membrane_outer Extracellular Space Phospholipid Bilayer Cytoplasm cation_in H+ membrane_outer:f1->cation_in Exchanges for H+ ionophore This compound complex Ionophore-K+ Complex ionophore->complex cation_out K+ cation_out->ionophore Binds disruption Disruption of Ion Gradient & Membrane Potential cation_in->disruption complex->membrane_outer:f1 Transports K+ into cell Cell Death Cell Death disruption->Cell Death

Caption: Ionophore-mediated disruption of the bacterial cell membrane ion gradient.

Experimental Protocols: Determining In Vitro Efficacy

The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics against Gram-positive bacteria, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

a. Preparation of Materials:

  • Bacterial Strains: Pure, 24-hour cultures of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of this compound, Vancomycin, Linezolid, and Daptomycin of known concentrations.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

b. Inoculum Preparation:

  • Select several colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Antibiotic Dilution Series:

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the antibiotic stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

d. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotics start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound, as a member of the polyether ionophore class, presents a mechanism of action that is distinct from many currently used antibiotics. This offers a potential advantage in overcoming existing resistance mechanisms. While further studies are required to establish a comprehensive in vitro susceptibility profile and to directly compare its potency against standard therapies, the foundational information presented here provides a framework for future investigations. The detailed experimental protocols offer a standardized approach for researchers to generate the critical data needed to fully evaluate the therapeutic potential of this promising antibiotic candidate.

References

Safety Operating Guide

Proper Disposal of 4'-O-Demethyldianemycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring both laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4'-O-Demethyldianemycin, an ionophore antibiotic. Adherence to these protocols is essential to mitigate potential hazards and maintain compliance with regulatory standards.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1]To protect eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area.[1]To prevent inhalation of the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills , carefully sweep up the material, avoiding the generation of dust.

    • For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Detailed Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular laboratory trash.[3]

Step-by-Step Disposal Instructions:

  • Waste Minimization: The most effective way to manage chemical waste is to minimize its generation. This can be achieved by carefully planning experiments to use only the necessary amount of the compound.

  • Containerization:

    • Whenever possible, leave the chemical waste in its original container.

    • If the original container is compromised or unavailable, use a new, clean, and chemically compatible container.

    • Clearly label the container with the full chemical name: "Hazardous Waste: this compound " and include any relevant hazard symbols.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4] Always follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for handling and disposing of this compound.

Disposal_Workflow Figure 1: this compound Disposal Workflow start Start: Need to dispose of This compound assess Assess Hazards (Consult SDS of parent compound, ionophore antibiotic class) start->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess->don_ppe is_spill Is it a spill? don_ppe->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes routine_disposal Follow Routine Disposal Procedure is_spill->routine_disposal No containerize Containerize Waste in a Labeled, Sealed Container spill_procedure->containerize routine_disposal->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

Signaling_Pathway_Analogy Figure 2: Safety Signaling Pathway cluster_0 Hazard Recognition cluster_1 Response Activation cluster_2 Safe Outcome Hazard Chemical Compound: This compound Risk_Assessment Risk Assessment: Ionophore Antibiotic, Potential Toxicity Hazard->Risk_Assessment PPE Activate PPE Protocol Risk_Assessment->PPE Spill_Response Activate Spill Response Protocol Risk_Assessment->Spill_Response Disposal_Protocol Activate Disposal Protocol Risk_Assessment->Disposal_Protocol Safe_Handling Safe Handling and Containment PPE->Safe_Handling Spill_Response->Safe_Handling Disposal_Protocol->Safe_Handling Compliance Regulatory Compliance Safe_Handling->Compliance Environmental_Protection Environmental Protection Safe_Handling->Environmental_Protection

Caption: Logical flow from hazard recognition to a safe outcome.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.